synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole starting materials
An in-depth technical guide on the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole, focusing on its starting materials and synthetic pathway, is detailed below. This document is intended for an audience of researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth technical guide on the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole, focusing on its starting materials and synthetic pathway, is detailed below. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
4-Bromo-3-ethoxy-5-methylisoxazole is a substituted isoxazole derivative. The isoxazole ring is a key structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. This guide outlines a plausible and robust synthetic route to 4-Bromo-3-ethoxy-5-methylisoxazole, providing detailed experimental protocols for the synthesis of its precursors and the final bromination step. The molecule is noted for its utility as a key intermediate in the synthesis of agrochemicals, particularly insecticides and fungicides, where its structure facilitates selective reactivity.[1]
Overall Synthetic Pathway
The synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole can be conceptualized as a two-stage process. The first stage involves the construction of the core isoxazole ring system, 3-ethoxy-5-methylisoxazole, from basic starting materials. The second stage is the regioselective bromination of this intermediate at the 4-position to yield the final product.
Figure 1: Overall synthetic pathway for 4-Bromo-3-ethoxy-5-methylisoxazole.
Stage 1: Synthesis of 3-Ethoxy-5-methylisoxazole
This stage focuses on the construction of the isoxazole ring followed by the introduction of the ethoxy group. The key starting materials are ethyl 3-oxobutanoate and hydroxylamine.
An In-depth Technical Guide on the Chemical Properties and Reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole. This compou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole. This compound is a key intermediate in the synthesis of agrochemicals and pharmaceuticals, with its reactivity centered around the versatile bromo and ethoxy functional groups that allow for extensive chemical modifications.[1] This document summarizes its known physical and chemical properties, and details its significant reactivity in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key synthetic transformations are provided, alongside graphical representations of the reaction mechanisms to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Chemical Properties
4-Bromo-3-ethoxy-5-methylisoxazole, with the CAS number 169310-98-9, is a substituted isoxazole with the chemical formula C₆H₈BrNO₂.[1][2] Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen, substituted with a bromo, an ethoxy, and a methyl group.
For 4-Bromo-3,5-dimethylisoxazole: 176 °C (lit.)[3]
Boiling Point
Data not available
For 4-Bromo-3,5-dimethylisoxazole: 176 °C (lit.)[3]
Density
Data not available
For 4-Bromo-3,5-dimethylisoxazole: 1.478 g/mL at 25 °C (lit.)[3]
Solubility
Data not available
pKa
Data not available
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-Bromo-3-ethoxy-5-methylisoxazole is not publicly available. Researchers are advised to perform their own analyses upon synthesis or acquisition of the compound.
Reactivity and Synthetic Applications
The reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole is dominated by the presence of the bromine atom at the 4-position of the isoxazole ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are widely used in the pharmaceutical industry to create complex molecules from simpler precursors.
Palladium-Catalyzed Cross-Coupling Reactions
4-Haloisoxazoles are known to readily participate in several types of palladium-catalyzed cross-coupling reactions. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the functionalization of the 4-Bromo-3-ethoxy-5-methylisoxazole core.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction can be used to introduce a variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the isoxazole ring.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 10 mL).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes. This reaction can be employed to introduce alkenyl groups at the 4-position of the isoxazole ring.
Catalytic cycle of the Heck reaction.
Experimental Protocol: General Procedure for the Heck Reaction
In a sealed tube under an inert atmosphere, combine 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 mmol), the desired alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (2.0 mmol).
Add a polar aprotic solvent like DMF or acetonitrile (5 mL).
Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Purify the residue by flash chromatography to yield the desired product.
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly useful for synthesizing substituted alkynes.
Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a Schlenk flask, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.05 mmol).
Evacuate and backfill the flask with an inert gas.
Add a solvent such as THF or DMF (10 mL) and a base, typically an amine like triethylamine (3.0 mmol).
Add the terminal alkyne (1.2 mmol) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and partition the residue between water and an organic solvent.
Dry the organic layer, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Charge a reaction vessel with 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).
Evacuate and backfill the vessel with an inert gas.
Add the amine (1.2 mmol) and an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
Heat the reaction mixture to 80-110 °C for 4-24 hours, until TLC analysis indicates complete consumption of the starting material.
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
Wash the filtrate with water and brine, dry the organic phase, and concentrate under reduced pressure.
Purify the product by flash column chromatography.
Conclusion
4-Bromo-3-ethoxy-5-methylisoxazole is a valuable and versatile building block in organic synthesis. Its utility stems from the C-Br bond at the 4-position, which readily engages in a variety of palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its known chemical properties and detailed its reactivity in key transformations such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The provided experimental protocols and mechanistic diagrams serve as a practical resource for chemists engaged in the synthesis of novel isoxazole-containing compounds for applications in drug discovery and materials science. Further research into the specific physical properties and spectroscopic characterization of this compound would be beneficial to the scientific community.
Technical Guide to the Spectroscopic Analysis of 1-(3,5-difluorophenyl)-3-((1R,2R)-2-(2,3-difluorobenzoyl)cyclopropyl)urea (CAS 169310-98-9)
Introduction This technical guide outlines the anticipated spectroscopic profile of 1-(3,5-difluorophenyl)-3-((1R,2R)-2-(2,3-difluorobenzoyl)cyclopropyl)urea (CAS 169310-98-9), a complex organic molecule with multiple fu...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This technical guide outlines the anticipated spectroscopic profile of 1-(3,5-difluorophenyl)-3-((1R,2R)-2-(2,3-difluorobenzoyl)cyclopropyl)urea (CAS 169310-98-9), a complex organic molecule with multiple functional groups. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for its structural elucidation, purity assessment, and characterization in research and development settings. This document details the general experimental protocols for acquiring such data and presents the expected spectral features in a structured format.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for CAS 169310-98-9 based on its molecular structure. These values are estimations derived from typical ranges for the functional groups and structural motifs present.
Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Aromatic-H (difluorophenyl)
6.8 - 7.5
m
-
Aromatic-H (difluorobenzoyl)
7.0 - 7.8
m
-
Urea N-H
8.0 - 9.5
br s
-
Amide N-H
7.5 - 8.5
d
~ 4-8
Cyclopropyl-H
1.0 - 2.5
m
-
Carbonyl-α-H (cyclopropyl)
2.0 - 3.0
m
-
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The solvent can significantly influence the positions of labile protons (N-H).
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Environment
Predicted Chemical Shift (δ, ppm)
Carbonyl (Urea)
155 - 165
Carbonyl (Amide)
165 - 175
Aromatic C-F
150 - 165 (d, ¹JCF ≈ 240-260 Hz)
Aromatic C-H/C-C
110 - 140
Cyclopropyl C
10 - 30
Note: ¹³C NMR spectra are typically proton-decoupled. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling.
Table 3: Predicted IR Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
Intensity
N-H Stretch (Urea & Amide)
3200 - 3400
Medium
C-H Stretch (Aromatic)
3000 - 3100
Medium
C-H Stretch (Cyclopropyl)
2900 - 3000
Weak
C=O Stretch (Amide)
1680 - 1720
Strong
C=O Stretch (Urea)
1630 - 1680
Strong
C=C Stretch (Aromatic)
1450 - 1600
Medium
C-N Stretch
1200 - 1350
Medium
C-F Stretch
1100 - 1300
Strong
Table 4: Predicted Mass Spectrometry Data
Ion
Predicted m/z
Description
[M+H]⁺
381.1
Molecular ion peak (protonated)
[M+Na]⁺
403.1
Sodium adduct
Fragmentation Ions
Various
See expected fragmentation pathways below
Note: The exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like CAS 169310-98-9.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard.
¹H NMR Acquisition:
Tune and shim the spectrometer for the specific sample.
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra.
Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).
Reference the ¹³C NMR spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.
Procedure:
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
Background Spectrum: Record a background spectrum of the empty ATR crystal.
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, coupled to an ionization source (e.g., electrospray ionization - ESI).
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
Mass Analysis:
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺) and other adducts.
To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Analysis: Analyze the resulting mass spectra to determine the m/z values of the parent and fragment ions.
Visualizations
The following diagrams illustrate the general workflows and relationships for the spectroscopic techniques described.
Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General workflow for Infrared (IR) spectroscopy using an ATR accessory.
Caption: General workflow for Mass Spectrometry (MS) with ESI and MS/MS.
Exploratory
The Versatile Heterocyclic Building Block: A Technical Guide to 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-3-ethoxy-5-methylisoxazole is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a wide arra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-ethoxy-5-methylisoxazole is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a wide array of functionalized molecules. Its unique structural features, including a reactive bromine atom and an ethoxy group on the isoxazole core, make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, particularly in the fields of agrochemical and pharmaceutical development. The strategic positioning of the bromo and ethoxy functional groups allows for selective chemical modifications, enabling its use in creating diverse compound libraries for screening and lead optimization.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-3-ethoxy-5-methylisoxazole is presented in the table below.
Property
Value
CAS Number
169310-98-9
Molecular Formula
C₆H₈BrNO₂
Molecular Weight
206.04 g/mol
Appearance
Pale-yellow to Yellow-brown sticky oil to semi-solid
Purity
Typically ≥95%
Synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole
The synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole can be achieved through the direct bromination of 3-ethoxy-5-methylisoxazole. This electrophilic substitution reaction targets the C4 position of the isoxazole ring, which is activated towards such transformations.
Experimental Protocol: Bromination of 3-ethoxy-5-methylisoxazole
This protocol is adapted from the synthesis of similar 4-haloisoxazoles.
Materials:
3-ethoxy-5-methylisoxazole
Bromine (Br₂)
Carbon tetrachloride (CCl₄)
Sodium thiosulfate solution (aqueous)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Dropping funnel
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask, dissolve 3-ethoxy-5-methylisoxazole (1 equivalent) in carbon tetrachloride (CCl₄).
Cool the solution in an ice bath and stir.
Slowly add a solution of bromine (1 equivalent) in CCl₄ to the reaction mixture using a dropping funnel.
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
Transfer the mixture to a separatory funnel and extract the organic layer.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-3-ethoxy-5-methylisoxazole.
The crude product can be further purified by column chromatography if necessary.
Key Reactions and Applications
The bromine atom at the C4 position of 4-Bromo-3-ethoxy-5-methylisoxazole serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many bioactive molecules.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling reaction of 4-Bromo-3-ethoxy-5-methylisoxazole with various boronic acids provides a straightforward route to 4-aryl-3-ethoxy-5-methylisoxazoles. These structures are of significant interest in medicinal chemistry, as the 3,4-diarylisoxazole scaffold is a known pharmacophore in a variety of therapeutic agents, including selective COX-2 inhibitors.
Materials:
4-Bromo-3-ethoxy-5-methylisoxazole
Phenylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Base (e.g., Sodium carbonate, Na₂CO₃)
Solvent (e.g., Toluene/Ethanol/Water mixture)
Round-bottom flask
Condenser
Magnetic stirrer and hotplate
Inert atmosphere (Nitrogen or Argon)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask, add 4-Bromo-3-ethoxy-5-methylisoxazole (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired 3-ethoxy-5-methyl-4-phenylisoxazole.
Reactant
Product
Catalyst
Base
Solvent
Yield
4-Bromo-3-ethoxy-5-methylisoxazole
3-ethoxy-5-methyl-4-phenylisoxazole
Pd(PPh₃)₂Cl₂
Na₂CO₃
Toluene/Ethanol/Water
Partially complete
Note: The original literature reported this specific reaction as being partially complete, with starting material also being isolated.
Applications in Agrochemicals and Medicinal Chemistry
The isoxazole moiety is a well-established pharmacophore in both agrochemicals and pharmaceuticals. Its presence in a molecule can confer a range of biological activities.
Agrochemicals: Isoxazole derivatives are utilized as fungicides and insecticides. The ability to functionalize the isoxazole ring, as demonstrated with 4-Bromo-3-ethoxy-5-methylisoxazole, allows for the fine-tuning of activity and selectivity against specific pests and pathogens.[1]
Medicinal Chemistry: The 3,4-diarylisoxazole scaffold is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The Suzuki-Miyaura coupling of 4-Bromo-3-ethoxy-5-methylisoxazole provides a direct route to this important structural motif, highlighting its potential in the development of new anti-inflammatory agents.
Visualizations
Synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole
Caption: Synthetic route to 4-Bromo-3-ethoxy-5-methylisoxazole.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Scaffolds
Caption: Logical workflow for synthesizing bioactive molecules.
An In-depth Technical Guide to the Crystal Structure of 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structural chemistry of 4-Bromo-3-ethoxy-5-methylisoxazole, a key intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural chemistry of 4-Bromo-3-ethoxy-5-methylisoxazole, a key intermediate in the synthesis of agrochemicals and potential pharmaceuticals.[1] Due to the absence of a publicly available crystal structure for this specific compound, this paper presents a detailed analysis of the closely related structure of 4-Bromo-5-methyl-1,2-oxazol-3-amine as a proxy. This guide furnishes detailed, plausible experimental protocols for the synthesis and crystallization of 4-Bromo-3-ethoxy-5-methylisoxazole based on established methodologies for isoxazole derivatives. Furthermore, a standardized protocol for single-crystal X-ray diffraction is provided to facilitate the determination of its precise three-dimensional structure. The included data and workflows are intended to support further research and application of this compound in medicinal chemistry and materials science.
Introduction
4-Bromo-3-ethoxy-5-methylisoxazole (C₆H₈BrNO₂) is a heterocyclic compound featuring an isoxazole core, a versatile scaffold in medicinal chemistry and agrochemical development.[1] The presence of a bromine atom and an ethoxy group provides handles for further chemical modifications, making it a valuable building block for creating more complex organic molecules.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for structure-based drug design, reaction mechanism studies, and the development of novel materials.
As of the date of this publication, a definitive crystal structure for 4-Bromo-3-ethoxy-5-methylisoxazole has not been deposited in the Cambridge Structural Database (CSD) or other public repositories. However, the crystal structure of a closely related analog, 4-Bromo-5-methyl-1,2-oxazol-3-amine, provides valuable insights into the expected molecular geometry and packing of this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-3-ethoxy-5-methylisoxazole is presented in Table 1.
The following crystallographic data is for 4-Bromo-5-methyl-1,2-oxazol-3-amine (CID: 2774464), a structurally similar compound. This data serves as a valuable reference for what might be expected for 4-Bromo-3-ethoxy-5-methylisoxazole.
Parameter
Value
Chemical Formula
C₄H₅BrN₂O
Space Group
P -1
Crystal System
Triclinic
'a' Lattice Parameter
6.4176 Å
'b' Lattice Parameter
7.1023 Å
'c' Lattice Parameter
7.5370 Å
α Angle
94.502°
β Angle
100.535°
γ Angle
115.558°
Unit Cell Volume
295.4 ų
Z (Molecules per unit cell)
2
Source
PubChem CID: 2774464
Experimental Protocols
The following sections detail plausible experimental methodologies for the synthesis and crystallization of 4-Bromo-3-ethoxy-5-methylisoxazole, as well as a general protocol for its structural determination by X-ray crystallography.
Synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole
The synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole can be approached through the cyclization of a β-ketoester derivative with hydroxylamine, followed by bromination. A general, plausible synthetic route is outlined below.
Workflow for the Synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole
Caption: A plausible synthetic workflow for 4-Bromo-3-ethoxy-5-methylisoxazole.
Detailed Protocol:
Synthesis of 3-Ethoxy-5-methylisoxazole: To a solution of ethyl 3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol, add a solution of sodium acetate (1.2 equivalents) in water. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-ethoxy-5-methylisoxazole, which can be purified by distillation or used directly in the next step.
Bromination: The crude 3-ethoxy-5-methylisoxazole (1 equivalent) is dissolved in glacial acetic acid. N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 4-8 hours, with monitoring by TLC. After the reaction is complete, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude solid is washed with cold water and dried.
Purification: The crude 4-Bromo-3-ethoxy-5-methylisoxazole is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Single-Crystal Growth
Growing single crystals of sufficient quality for X-ray diffraction is a critical step.[2] Several methods can be employed, with slow evaporation being a common and effective technique for small organic molecules.
Detailed Protocol (Slow Evaporation):
Solvent Selection: The purity of the compound is paramount for successful crystallization.[3] A suitable solvent or solvent system in which the compound is moderately soluble should be identified.[3] This can be determined by solubility tests with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
Solution Preparation: Prepare a nearly saturated solution of purified 4-Bromo-3-ethoxy-5-methylisoxazole in the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution.
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[3]
Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced by a needle. This allows for slow evaporation of the solvent.
Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate slowly over several days to weeks.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and mount them for X-ray analysis.
Single-Crystal X-ray Diffraction
The following is a general workflow for determining the crystal structure of a small molecule using a single-crystal X-ray diffractometer.
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Data Reduction: The collected diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution: The positions of the atoms in the unit cell are determined from the processed data using methods such as Direct Methods or Patterson methods. This provides an initial model of the crystal structure.
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions.
Structure Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The final results are typically presented in a Crystallographic Information File (CIF).
Conclusion
While the definitive crystal structure of 4-Bromo-3-ethoxy-5-methylisoxazole remains to be determined, this technical guide provides a comprehensive framework for its investigation. The crystallographic data of the closely related 4-Bromo-5-methyl-1,2-oxazol-3-amine offers a valuable starting point for understanding its likely structural features. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis provided herein are intended to empower researchers to elucidate the precise three-dimensional structure of this important chemical intermediate, thereby facilitating its application in drug discovery and materials science.
Solubility Profile of 4-Bromo-3-ethoxy-5-methylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-ethoxy-5-methylisoxazole, a heterocyclic comp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-ethoxy-5-methylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and agrochemical synthesis.[1] Understanding the solubility of this compound in common organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental protocols for solubility determination, presents a structured summary of its predicted solubility based on the general behavior of isoxazole derivatives, and visualizes a typical experimental workflow. Due to the limited availability of public domain quantitative data for this specific molecule, the solubility values presented herein are illustrative and based on the general principles of solubility for structurally related compounds.
Physicochemical Properties of 4-Bromo-3-ethoxy-5-methylisoxazole
A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.
Property
Value
CAS Number
169310-98-9
Molecular Formula
C₆H₈BrNO₂
Molecular Weight
206.04 g/mol
Appearance
Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
Note: Physicochemical properties are sourced from publicly available data.
Illustrative Solubility Data
While specific experimental data for 4-Bromo-3-ethoxy-5-methylisoxazole is not extensively available, the following table presents a hypothetical but plausible solubility profile in a range of common organic solvents at 25°C. This profile is extrapolated from the general solubility characteristics of isoxazole derivatives, which tend to be more soluble in polar solvents.[2]
Solvent
Polarity Class
Illustrative Solubility (g/L)
Illustrative Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 200
> 0.97
N,N-Dimethylformamide (DMF)
Polar Aprotic
> 200
> 0.97
Acetone
Polar Aprotic
150
0.73
Acetonitrile
Polar Aprotic
120
0.58
Ethyl Acetate
Polar Aprotic
90
0.44
Dichloromethane (DCM)
Polar Aprotic
85
0.41
2-Propanol
Polar Protic
70
0.34
Ethanol
Polar Protic
60
0.29
Methanol
Polar Protic
55
0.27
Toluene
Nonpolar
20
0.10
Hexane
Nonpolar
< 1
< 0.005
Water
Polar Protic
< 0.1
< 0.0005
Disclaimer: The quantitative data in this table is illustrative and intended to provide a general guideline. Actual experimental values may vary.
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the equilibrium solubility of 4-Bromo-3-ethoxy-5-methylisoxazole in an organic solvent, based on the widely accepted isothermal shake-flask method.[3][4]
Syringe filters (0.22 µm, compatible with the solvent)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
Preparation of Saturated Solutions:
Add an excess amount of 4-Bromo-3-ethoxy-5-methylisoxazole to a vial. The excess solid should be clearly visible.
Pipette a known volume of the selected organic solvent into the vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to sediment.
Carefully withdraw a sample from the clear supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
Quantification:
Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
Determine the concentration of 4-Bromo-3-ethoxy-5-methylisoxazole in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with standards of known concentrations.
Calculation of Solubility:
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Decision tree for qualitative solubility classification.[3]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties and reactive sites of 4-Bromo-3-ethoxy-5-methylisoxazole, a key...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and reactive sites of 4-Bromo-3-ethoxy-5-methylisoxazole, a key intermediate in the synthesis of agrochemicals like insecticides and fungicides.[1] A thorough understanding of its electrophilic and nucleophilic character is crucial for designing synthetic routes and predicting reaction outcomes. This document delineates the influence of the isoxazole core and its substituents on the molecule's overall reactivity, supported by visual diagrams and a summary of its key chemical characteristics.
Molecular Structure and Electronic Properties
The reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole is governed by the interplay of the intrinsic electronic nature of the isoxazole ring and the effects of its three substituents.
The Isoxazole Ring: Isoxazoles are five-membered aromatic heterocycles containing both a nitrogen and an oxygen atom adjacent to one another. A key feature of this ring system is the relatively weak nitrogen-oxygen bond, which can undergo cleavage under certain reductive or basic conditions.[2] The nitrogen atom possesses a lone pair of electrons, making it a primary site for protonation and a hydrogen bond acceptor, while the overall ring system can participate in various chemical transformations.[2]
Substituent Effects:
3-Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group possesses lone pairs that are donated into the ring via a resonance effect (+M). This electron-donating character increases the electron density of the isoxazole ring, enhancing its nucleophilicity. The oxygen atom itself is a potent nucleophilic site.
4-Bromo Group (-Br): As a halogen, bromine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density at the C4 position, rendering it electrophilic. While it also has a weak electron-donating resonance effect (+M), the inductive effect is dominant in influencing reactivity at this position. The carbon-bromine bond is polarized, making the bromine a good leaving group in nucleophilic substitution reactions.
5-Methyl Group (-CH₃): The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density at the C5 position and the adjacent ring atoms.
Identification of Reactive Sites
The combination of the isoxazole core and its substituents creates distinct regions of high and low electron density, defining the molecule's reactive sites.
Nucleophilic Sites
Nucleophiles are electron-rich species that donate electron pairs to form new covalent bonds. The primary nucleophilic sites are:
Nitrogen Atom (N-2): The lone pair on the ring nitrogen is the most significant nucleophilic center, readily participating in reactions such as alkylation and acting as a Lewis base.
Ethoxy Group Oxygen: The lone pairs on the oxygen of the ethoxy substituent make it a strong nucleophilic site.
Isoxazole Ring Pi System: The aromatic π-electron system, enriched by the electron-donating ethoxy and methyl groups, can act as a nucleophile towards powerful electrophiles.
Electrophilic Sites
Electrophiles are electron-deficient species that accept electron pairs. The primary electrophilic sites are:
Carbon-4 (C4): The C4 position is the most prominent electrophilic site. The strong electron-withdrawing inductive effect of the attached bromine atom makes this carbon highly susceptible to attack by nucleophiles, often leading to the substitution of the bromide ion.
Carbon-3 (C3): Attached to two electronegative atoms (the ring nitrogen and the ethoxy oxygen), the C3 carbon exhibits significant electrophilic character.
Carbon-5 (C5): Similarly, the C5 carbon is bonded to the ring oxygen and nitrogen, making it an electrophilic center, although its reactivity is somewhat tempered by the adjacent electron-donating methyl group.
Data Presentation: Summary of Reactive Sites
Site
Type
Key Influencing Factors
Predicted Reactivity
N-2
Nucleophilic
Lone pair on nitrogen atom
Site for alkylation, protonation, coordination to Lewis acids.
C-4
Electrophilic
Strong inductive effect (-I) of Bromine
Primary site for nucleophilic aromatic substitution.
Ethoxy Oxygen
Nucleophilic
Lone pairs on oxygen atom
Can act as a nucleophile or Lewis base.
C-3
Electrophilic
Bonded to electronegative N and O atoms
Susceptible to attack by strong nucleophiles.
C-5
Electrophilic
Bonded to electronegative N and O atoms
Susceptible to attack, modulated by the +I effect of the methyl group.
Visualization of Reactive Sites
The following diagram illustrates the distribution of electrophilic (δ+) and nucleophilic (δ-) character across the 4-Bromo-3-ethoxy-5-methylisoxazole molecule.
Caption: Electrophilic (δ+) and Nucleophilic (δ-) sites of the molecule.
Experimental Protocols: Nucleophilic Substitution at C4
The pronounced electrophilicity of the C4 position makes it a prime target for nucleophilic substitution. Below is a representative protocol for the substitution of the bromo group with a generic nucleophile (Nu-H), based on standard methodologies for similar transformations.
Objective: To synthesize 4-substituted-3-ethoxy-5-methylisoxazole via nucleophilic aromatic substitution.
Base (e.g., K₂CO₃, NaH, Et₃N) (1.5-3.0 eq, if required)
Inert gas (Nitrogen or Argon)
Methodology:
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with 4-Bromo-3-ethoxy-5-methylisoxazole and the chosen anhydrous solvent.
Addition of Reagents: The nucleophile and base (if necessary for deprotonation of the nucleophile) are added to the stirring solution at room temperature under a positive pressure of nitrogen.
Reaction Conditions: The reaction mixture is heated to a temperature between 60-120°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure substituted product.
Caption: Workflow for nucleophilic substitution at the C4 position.
Conclusion
4-Bromo-3-ethoxy-5-methylisoxazole is a molecule with well-defined regions of electrophilic and nucleophilic character. The primary nucleophilic center is the ring nitrogen (N-2), while the most reactive electrophilic site is the bromine-substituted carbon (C-4). This distinct reactivity profile makes it a versatile building block in organic synthesis. By understanding these fundamental principles, researchers can effectively utilize this intermediate to construct more complex molecular architectures for applications in drug discovery and agrochemical development.
Thermal Stability and Decomposition of 4-Bromo-3-ethoxy-5-methylisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Limited direct experimental data exists in public literature regarding the thermal stability and decomposition of 4-Bromo-3-ethoxy-5-methylisoxa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists in public literature regarding the thermal stability and decomposition of 4-Bromo-3-ethoxy-5-methylisoxazole. This guide synthesizes information from analogous substituted isoxazoles and general principles of thermal analysis to provide a predictive overview and recommended experimental protocols.
Executive Summary
Introduction
4-Bromo-3-ethoxy-5-methylisoxazole is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal liability can impact formulation, shelf-life, and efficacy. The isoxazole ring, while aromatic, is known to be susceptible to thermal cleavage of the weak N-O bond, initiating a cascade of rearrangement and decomposition reactions. The nature and position of substituents significantly influence the decomposition temperature and the resulting products. This guide will explore these aspects in the context of the title compound.
Predicted Thermal Decomposition Pathways
The thermal decomposition of isoxazoles is generally initiated by the cleavage of the N-O bond, which is the weakest bond in the ring. This leads to the formation of a vinylnitrene intermediate, which can then undergo a variety of rearrangements and further decomposition reactions. For 4-Bromo-3-ethoxy-5-methylisoxazole, the following pathways are proposed based on studies of similarly substituted isoxazoles.[1][2]
Primary Decomposition Step:
The initial step is the homolytic cleavage of the N-O bond to form a diradical intermediate.
Subsequent Rearrangements and Fragmentation:
The highly reactive vinylnitrene intermediate can undergo several transformations:
Ring Contraction to an Azirine: The nitrene can insert into a C=C bond to form a transient azirine intermediate. This azirine can then rearrange to more stable products.
Rearrangement to an Oxazole: Through a series of bond migrations, the isoxazole can isomerize to a more thermally stable oxazole derivative.
Fragmentation: The intermediate can fragment into smaller, volatile molecules. The presence of the bromo and ethoxy groups will influence the specific fragmentation pattern.
The following diagram illustrates a plausible decomposition pathway:
Figure 1: Proposed thermal decomposition pathway for 4-Bromo-3-ethoxy-5-methylisoxazole.
Quantitative Data (Hypothetical)
In the absence of direct experimental results, the following tables present hypothetical data that could be obtained from TGA and DSC analyses. These tables are structured for clarity and are intended to serve as templates for recording actual experimental data.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data
Parameter
Value
Conditions
Onset of Decomposition (Tonset)
180 - 220 °C
10 °C/min, Nitrogen atmosphere
Temperature of Max Decomposition Rate (Tpeak)
230 - 260 °C
10 °C/min, Nitrogen atmosphere
Mass Loss (Step 1)
40 - 50 %
180 - 280 °C
Mass Loss (Step 2)
20 - 30 %
280 - 400 °C
Final Residue at 600 °C
< 10 %
10 °C/min, Nitrogen atmosphere
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data
Thermal Event
Onset Temperature (°C)
Peak Temperature (°C)
Enthalpy (ΔH) (J/g)
Melting Point
110 - 130
115 - 135
Endothermic
Decomposition
185 - 225
235 - 265
Exothermic
Experimental Protocols
To obtain precise data on the thermal stability and decomposition of 4-Bromo-3-ethoxy-5-methylisoxazole, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
Instrument: A calibrated thermogravimetric analyzer.
Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-3-ethoxy-5-methylisoxazole into a ceramic or aluminum TGA pan.
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
Data Analysis:
Plot the mass change (%) as a function of temperature.
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).
Quantify the percentage of mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and the enthalpy changes associated with melting and decomposition.
Methodology:
Instrument: A calibrated differential scanning calorimeter.
Sample Preparation: Accurately weigh 2-5 mg of 4-Bromo-3-ethoxy-5-methylisoxazole into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.
Data Analysis:
Plot the heat flow (mW) as a function of temperature.
Identify and integrate the endothermic peak corresponding to melting to determine the melting point and enthalpy of fusion.
Identify and integrate the exothermic peak(s) corresponding to decomposition to determine the decomposition temperature(s) and enthalpy of decomposition.
The following diagram outlines the general experimental workflow for thermal analysis:
Figure 2: General experimental workflow for thermal analysis.
Evolved Gas Analysis (EGA)
To definitively identify the decomposition products, coupling the TGA instrument to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) is highly recommended. This will allow for the real-time analysis of the gaseous products evolved during decomposition, providing crucial information to confirm the proposed decomposition pathways.
Conclusion
While direct experimental data on the thermal stability of 4-Bromo-3-ethoxy-5-methylisoxazole is currently lacking, a predictive understanding of its behavior can be formulated based on the known chemistry of substituted isoxazoles. The primary decomposition is expected to initiate with N-O bond cleavage, leading to a variety of rearranged and fragmented products. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize the thermal properties of this compound. The resulting data will be invaluable for ensuring its safe handling, optimizing its use in various applications, and meeting regulatory requirements for drug development.
The Isoxazole Scaffold: A Technical Guide to the Potential Applications of 4-Bromo-3-ethoxy-5-methylisoxazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diver...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This technical guide explores the potential applications of a specific, lesser-studied derivative, 4-Bromo-3-ethoxy-5-methylisoxazole, in the realm of drug discovery. While direct research on this compound is limited, this document extrapolates its potential based on the well-established chemical reactivity and pharmacological profile of the isoxazole core and structurally related analogs. We will delve into a plausible synthetic route, hypothesize potential biological targets based on structure-activity relationships, and provide detailed, adaptable experimental protocols for its synthesis and bio-evaluation. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar isoxazole derivatives.
Introduction to the Isoxazole Core in Medicinal Chemistry
Isoxazoles and their partially saturated counterparts, isoxazolines, are cornerstones in the development of novel therapeutic agents.[3] Their unique electron-rich, yet chemically stable, aromatic structure, combined with the weak N-O bond that allows for potential ring-cleavage reactions, makes them versatile scaffolds.[2] This versatility has led to the development of a wide array of isoxazole-containing drugs with activities spanning antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The substituents on the isoxazole ring play a crucial role in defining the pharmacological profile, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.[3]
Proposed Synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from ethyl 2-chloro-2-oxoacetate (as a precursor to an ethoxy-substituted nitrile oxide) and 1-bromo-1-propyne. A forward synthesis is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Generation of the Nitrile Oxide Precursor
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).
Stir the reaction mixture at room temperature for 4-6 hours until the formation of the oxime is complete, as monitored by Thin Layer Chromatography (TLC).
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
Step 2: Halogenation of the Oxime
Dissolve the crude oxime in dimethylformamide (DMF).
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
Allow the reaction to warm to room temperature and stir for 2-3 hours.
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
The resulting chloro-oxime can be used in the next step without further purification.
Step 3: [3+2] Cycloaddition
In a separate flask, dissolve 1-propyne (1.5 eq) in an appropriate solvent like tetrahydrofuran (THF).
To this solution, add the chloro-oxime from the previous step.
Slowly add a base, such as triethylamine (2.0 eq), to the reaction mixture at room temperature. This will generate the nitrile oxide in situ, which will then react with the alkyne.
Stir the reaction for 12-24 hours.
After the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-ethoxy-5-methylisoxazole.
Step 4: Bromination of the Isoxazole Ring
Dissolve the 3-ethoxy-5-methylisoxazole (1.0 eq) in a suitable solvent like acetic acid.
Slowly add a solution of bromine (1.05 eq) in acetic acid to the reaction mixture at room temperature.
Stir for 1-2 hours, monitoring the reaction by TLC.
Upon completion, pour the reaction mixture into an ice-water mixture and extract the product with an organic solvent.
Wash the organic layer with a sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, 4-Bromo-3-ethoxy-5-methylisoxazole.
Caption: Proposed synthetic workflow for 4-Bromo-3-ethoxy-5-methylisoxazole.
Hypothesized Pharmacological Profile and Potential Therapeutic Applications
The pharmacological activity of 4-Bromo-3-ethoxy-5-methylisoxazole can be inferred by examining the structure-activity relationships (SAR) of related isoxazole derivatives. The presence of a halogen (bromine) and an ethoxy group at positions 4 and 3, respectively, are key features that likely influence its biological activity.
Potential as an Anticancer Agent
Many isoxazole derivatives have demonstrated potent anticancer activity.[5] The introduction of a halogen, such as bromine, on the isoxazole ring can enhance cytotoxicity. For instance, SAR studies on some isoxazole series have shown that electron-withdrawing groups, including halogens, can increase anticancer efficacy.[3]
Hypothesized Mechanism of Action: Based on the activities of other isoxazoles, potential anticancer mechanisms could involve the inhibition of key signaling pathways implicated in cancer progression, such as:
Kinase Inhibition: The isoxazole scaffold is present in numerous kinase inhibitors. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.
Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.
The Elusive Role of 4-Bromo-3-ethoxy-5-methylisoxazole in Novel Fungicide Synthesis: A Technical Review
Despite a comprehensive search of scientific literature and patent databases, the specific role of 4-Bromo-3-ethoxy-5-methylisoxazole as a key intermediate in the synthesis of novel fungicides remains largely undocumente...
Author: BenchChem Technical Support Team. Date: December 2025
Despite a comprehensive search of scientific literature and patent databases, the specific role of 4-Bromo-3-ethoxy-5-methylisoxazole as a key intermediate in the synthesis of novel fungicides remains largely undocumented in publicly available resources. While the isoxazole scaffold is a well-established pharmacophore in a variety of biologically active compounds, including fungicides, and bromo-substituted heterocycles are common starting materials in cross-coupling reactions for the synthesis of complex molecules, direct evidence linking 4-Bromo-3-ethoxy-5-methylisoxazole to the development of new fungicidal agents is not readily apparent.
This technical guide will, therefore, provide a broader overview of the established importance of the isoxazole ring and the synthetic utility of bromo-heterocycles in the design and synthesis of fungicides. This contextual information will be valuable for researchers, scientists, and drug development professionals interested in the potential applications of isoxazole-based building blocks.
The Isoxazole Moiety: A Privileged Scaffold in Fungicide Discovery
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-arrangement, is a prominent feature in numerous agrochemicals and pharmaceuticals. Its prevalence in fungicide development can be attributed to several key factors:
Metabolic Stability: The aromatic nature of the isoxazole ring often imparts metabolic stability to the parent molecule, a crucial property for maintaining efficacy in the field.
Structural Rigidity and Diverse Substitution Patterns: The rigid isoxazole core provides a well-defined three-dimensional structure that can be readily functionalized at multiple positions. This allows for the fine-tuning of physicochemical properties and biological activity through the introduction of various substituents.
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other aromatic or heterocyclic systems, enabling the modification of existing fungicide scaffolds to improve efficacy, selectivity, or resistance profiles.
Bromo-Substituted Heterocycles: Versatile Building Blocks in Synthesis
Bromo-substituted heterocycles, such as the titular 4-Bromo-3-ethoxy-5-methylisoxazole, are valuable intermediates in organic synthesis, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures.
One of the most widely employed cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The bromo-substituent on a heterocyclic ring serves as an excellent electrophilic partner in this reaction.
While no specific examples have been found, a hypothetical synthetic pathway for a novel fungicide could involve the Suzuki-Miyaura coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with a suitable boronic acid or ester. This approach would allow for the introduction of a wide range of aryl or heteroaryl moieties at the 4-position of the isoxazole ring, leading to a library of diverse compounds for biological screening.
The general workflow for such a synthesis is depicted below:
Hypothetical Suzuki Coupling Workflow
Conclusion and Future Perspectives
The absence of specific literature on the application of 4-Bromo-3-ethoxy-5-methylisoxazole in fungicide synthesis presents both a challenge and an opportunity. It suggests that this particular building block may be an underexplored area in the quest for novel agrochemicals.
Researchers in the field are encouraged to consider the potential of this and other similarly substituted isoxazoles in their synthetic strategies. The combination of the privileged isoxazole scaffold with the synthetic versatility of the bromo-substituent makes 4-Bromo-3-ethoxy-5-methylisoxazole a theoretically attractive starting material for the generation of new chemical entities with potential fungicidal activity. Future research in this area could involve the synthesis of a library of derivatives via cross-coupling reactions and their subsequent screening against a panel of economically important fungal pathogens. Such studies would be instrumental in determining the practical utility of this compound in the development of the next generation of fungicides.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Suzuki Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-3-ethoxy-5-methylisoxazole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-3-ethoxy-5-methylisoxazole with various boronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, which is of significant interest in medicinal chemistry and drug development.[1][2][3] The isoxazole moiety is a key structural feature in numerous biologically active compounds, and this protocol offers a robust method for its functionalization.[4]
Introduction
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes a palladium catalyst to couple an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2][5][6] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][7] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6]
This protocol is specifically tailored for the coupling of 4-bromo-3-ethoxy-5-methylisoxazole, a heterocyclic building block, with various aryl and heteroaryl boronic acids. While isoxazoles can sometimes be sensitive to basic conditions, which might lead to ring-opening or rearrangement, the conditions outlined below are selected to minimize these side reactions.[4]
Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 4-bromo-3-ethoxy-5-methylisoxazole with an arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.
Materials:
4-bromo-3-ethoxy-5-methylisoxazole
Arylboronic acid (e.g., phenylboronic acid)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-3-ethoxy-5-methylisoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reactant.
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture under a positive flow of inert gas.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of 4-bromo-3-ethoxy-5-methylisoxazole. Optimization may be required for specific boronic acids.
Parameter
Condition A
Condition B
Condition C
Substrate
4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv)
4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv)
4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv)
Boronic Acid
Arylboronic acid (1.2 equiv)
Arylboronic acid (1.5 equiv)
Heteroarylboronic acid (1.5 equiv)
Catalyst
Pd(PPh₃)₄ (0.03 equiv)
PdCl₂(dppf) (0.02 equiv)
Pd₂(dba)₃ (0.01 equiv) + SPhos (0.02 equiv)
Base
K₂CO₃ (2.0 equiv)
Cs₂CO₃ (2.5 equiv)
K₃PO₄ (3.0 equiv)
Solvent System
1,4-Dioxane / H₂O (4:1)
DME / H₂O (4:1)
Toluene / EtOH / H₂O (4:1:1)
Temperature (°C)
90
80
100
Time (h)
12
8
18
Typical Yield Range
70-90%
75-95%
60-85%
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Catalytic Cycle
The catalytic cycle for the Suzuki coupling reaction is a well-established mechanism involving palladium(0) and palladium(II) intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting
Low or No Conversion:
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Using fresh catalyst is recommended.
Improperly Degassed Solvents: Oxygen can deactivate the catalyst. Ensure solvents are thoroughly degassed before use.
Insufficient Base: The base is crucial for activating the boronic acid.[8] Ensure the correct stoichiometry and that the base is of good quality.
Formation of Side Products:
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Consider lowering the temperature or using a more active catalyst to shorten the reaction time.
Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic.
Isoxazole Ring Opening: Strong bases or high temperatures can promote the degradation of the isoxazole ring.[4] If this is observed, consider using a milder base (e.g., KF) or lowering the reaction temperature.
By following this detailed protocol and considering the troubleshooting tips, researchers can successfully perform the Suzuki coupling of 4-bromo-3-ethoxy-5-methylisoxazole to generate a diverse range of functionalized isoxazole derivatives for various applications in drug discovery and materials science.
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for conducting the Sonogashira cross-coupling reaction between 4-Bromo-3-ethoxy-5-methylisoxazole and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting the Sonogashira cross-coupling reaction between 4-Bromo-3-ethoxy-5-methylisoxazole and various terminal alkynes. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules and conjugated systems.
The protocols and data presented herein are based on established methodologies for the Sonogashira coupling of related heterocyclic systems, particularly 4-haloisoxazoles.[4][5][6] Given that 4-bromoisoxazoles are generally less reactive than their 4-iodoisoxazole counterparts, the conditions provided are optimized for efficient coupling of this specific substrate.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the 4-bromo-3-ethoxy-5-methylisoxazole to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and copper(I) salt), and subsequent reductive elimination to yield the desired 4-alkynyl-3-ethoxy-5-methylisoxazole product and regenerate the palladium(0) catalyst.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the Sonogashira coupling of 4-haloisoxazoles with terminal alkynes, which serve as a strong starting point for the coupling of 4-Bromo-3-ethoxy-5-methylisoxazole.
Table 1: Screening of Palladium Catalysts and Ligands
Data adapted from studies on 4-iodoisoxazoles and generalized for 4-bromoisoxazole.[4][5]
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
4-Bromo-3-ethoxy-5-methylisoxazole
Terminal alkyne (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%)
Copper(I) iodide (CuI, 2-4 mol%)
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equivalents)
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
Inert gas (Argon or Nitrogen)
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
Solvent and Reagent Addition: Add the anhydrous solvent (5-10 mL). Stir the mixture for 10-15 minutes at room temperature. Subsequently, add the amine base (e.g., triethylamine, 2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100°C for bromo-heterocycles). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and the amine hydrobromide salt. Wash further with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-ethoxy-5-methylisoxazole with Primary Amines
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals and other biologically active molecules due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-Bromo-3-ethoxy-5-methylisoxazole with various primary amines, a transformation that yields valuable 4-amino-3-ethoxy-5-methylisoxazole derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a range of therapeutic agents.[2]
The isoxazole ring is a key pharmacophore, and the ability to introduce diverse amine functionalities at the 4-position opens up avenues for the exploration of new chemical space and the development of novel drug candidates. The protocol herein is designed to be a starting point for optimization, and the accompanying data illustrates the expected reactivity and yields with a selection of primary amines.
General Reaction Scheme
Figure 1. General reaction scheme for the Buchwald-Hartwig amination of 4-Bromo-3-ethoxy-5-methylisoxazole with primary amines.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for performing the Buchwald-Hartwig amination of 4-Bromo-3-ethoxy-5-methylisoxazole.
Standard laboratory glassware (Schlenk flask or sealed vial)
Magnetic stirrer and heating plate
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Silica gel for column chromatography
General Experimental Procedure
Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
Addition of Reagents: To the flask, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv), the primary amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the isoxazole substrate).
Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath. Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3-ethoxy-5-methylisoxazole derivative.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of 4-Bromo-3-ethoxy-5-methylisoxazole with a selection of primary amines under optimized conditions.
Entry
Primary Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Aniline
Pd(OAc)₂ (2)
XPhos (4)
NaOtBu
Toluene
100
12
85
2
Benzylamine
Pd₂(dba)₃ (1)
RuPhos (2)
Cs₂CO₃
Dioxane
90
16
78
3
n-Butylamine
Pd(OAc)₂ (2)
BrettPhos (4)
NaOtBu
Toluene
80
24
72
4
Cyclohexylamine
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃
Dioxane
110
8
81
5
4-Methoxyaniline
Pd(OAc)₂ (2)
RuPhos (4)
NaOtBu
Toluene
100
14
88
Table 1. Representative data for the Buchwald-Hartwig amination of 4-Bromo-3-ethoxy-5-methylisoxazole with various primary amines. Yields are for the isolated, purified product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols: Heck Reaction of 4-Bromo-3-ethoxy-5-methylisoxazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals Introduction The palladium-catalyzed Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][2][3] This reaction has found extensive application in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and complex natural products.[4][5][6] The functionalization of heterocyclic scaffolds, such as isoxazoles, is of particular interest in medicinal chemistry due to the prevalence of the isoxazole motif in biologically active compounds. 4-Bromo-3-ethoxy-5-methylisoxazole is a versatile building block, and its derivatization via the Heck reaction allows for the introduction of various alkenyl substituents at the C4 position, providing access to a diverse range of novel chemical entities for drug discovery and development.[7]
These application notes provide a general protocol for the Heck reaction of 4-Bromo-3-ethoxy-5-methylisoxazole with a variety of alkenes, offering a foundational method that can be optimized for specific substrates.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base to regenerate the active Pd(0) catalyst.[2]
Applications in Drug Development
The isoxazole core is a key pharmacophore in numerous approved drugs and clinical candidates. The ability to introduce diverse alkenyl groups onto the 4-position of the 3-ethoxy-5-methylisoxazole scaffold via the Heck reaction enables:
Scaffold Hopping and Analogue Synthesis: Rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Introduction of Reactive Handles: The resulting double bond can be further functionalized (e.g., through hydrogenation, epoxidation, or dihydroxylation) to introduce new functionalities and explore additional chemical space.
Fine-tuning of Physicochemical Properties: Modification of lipophilicity, polarity, and metabolic stability by introducing different alkenyl substituents.
Data Summary
The following table summarizes the proposed reaction conditions and expected yields for the Heck reaction of 4-Bromo-3-ethoxy-5-methylisoxazole with various representative alkenes. These values are based on typical outcomes for Heck reactions with similar substrates and should be considered as a starting point for optimization.
Entry
Alkene
Alkene (equiv.)
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Styrene
1.2
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N (2.0)
DMF
100
12
85
2
Methyl Acrylate
1.2
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
K₂CO₃ (2.0)
Acetonitrile
80
16
78
3
1-Octene
1.5
PdCl₂(PPh₃)₂ (3)
-
NaOAc (2.5)
DMA
120
24
65
4
4-Vinylpyridine
1.2
Pd(OAc)₂ (2)
PPh₃ (4)
Et₃N (2.0)
Dioxane
100
14
82
5
N-Vinyl-2-pyrrolidone
1.3
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
K₂CO₃ (2.0)
Toluene
110
18
75
Experimental Protocols
General Protocol for the Heck Reaction of 4-Bromo-3-ethoxy-5-methylisoxazole
This protocol is a general guideline and may require optimization for specific alkene substrates.
Standard Glassware for Organic Synthesis (round-bottom flask, condenser, etc.)
Magnetic Stirrer and Hotplate
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., PPh₃, 0.04 equiv.).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) via syringe, followed by the base (e.g., Et₃N, 2.0 equiv.) and the alkene (1.2 equiv.).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Figure 1: Catalytic cycle of the Heck reaction.
Figure 2: General experimental workflow for the Heck reaction.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The isoxazole scaffold serves as a versatile building block in the design and synthesis of novel therapeutic agents. The presence of a bromine atom on the isoxazole ring, as in 4-Bromo-3-ethoxy-5-methylisoxazole , provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments and the generation of libraries of potential drug candidates. This application note provides a comprehensive overview of the potential synthetic applications of 4-Bromo-3-ethoxy-5-methylisoxazole in the synthesis of bioactive molecules, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. While specific examples of bioactive molecules derived directly from 4-Bromo-3-ethoxy-5-methylisoxazole are not extensively documented in publicly available literature, the principles and protocols outlined herein are based on the well-established reactivity of similar bromo-substituted heterocyclic compounds.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4] For 4-Bromo-3-ethoxy-5-methylisoxazole, the bromine atom at the C4 position is amenable to this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This strategic derivatization is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.
A general scheme for the Suzuki-Miyaura coupling of 4-Bromo-3-ethoxy-5-methylisoxazole is depicted below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with an arylboronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], or Cesium carbonate [Cs₂CO₃], 2.0 - 3.0 eq)
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-3-ethoxy-5-methylisoxazole, the arylboronic acid, and the base.
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
Add the palladium catalyst to the flask.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-ethoxy-5-methylisoxazole.
Data Presentation
The following table presents hypothetical quantitative data for a series of Suzuki-Miyaura cross-coupling reactions with 4-Bromo-3-ethoxy-5-methylisoxazole and various arylboronic acids. This data is illustrative and serves as a template for recording experimental results.
Entry
Arylboronic Acid (R-B(OH)₂)
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/EtOH/H₂O (4:1:1)
90
12
85
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (2)
Cs₂CO₃
1,4-Dioxane/H₂O (4:1)
100
8
92
3
3-Pyridinylboronic acid
Pd(OAc)₂/SPhos (2/4)
K₃PO₄
Toluene
110
16
78
4
2-Thienylboronic acid
Pd(PPh₃)₄ (3)
Na₂CO₃
DMF
95
10
88
Bioactivity of Resulting Compounds
The synthesized 4-aryl-3-ethoxy-5-methylisoxazole derivatives can be screened for a wide range of biological activities. Isoxazole-containing compounds have been reported to exhibit various therapeutic properties, including but not limited to:
The biological evaluation would typically involve in vitro assays against specific molecular targets (e.g., enzymes, receptors) or cell-based assays to determine cytotoxicity, anti-proliferative effects, or antimicrobial efficacy.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the synthesis and biological evaluation of 4-aryl-3-ethoxy-5-methylisoxazole derivatives and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Hypothetical signaling pathway inhibited by a synthesized molecule.
Conclusion
4-Bromo-3-ethoxy-5-methylisoxazole represents a valuable starting material for the synthesis of novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the derivatization of the isoxazole core, enabling the exploration of a broad chemical space. The protocols and data presentation formats provided in this application note serve as a guide for researchers in the design, synthesis, and evaluation of new isoxazole-based compounds with therapeutic potential. Further investigation into the biological activities of derivatives of 4-Bromo-3-ethoxy-5-methylisoxazole is warranted to uncover their potential in drug discovery and development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-Bromo-3-ethoxy-5-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-Bromo-3-ethoxy-5-methylisoxazole. This versatile building block is a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The methodologies outlined herein are designed to facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of functionalized isoxazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly effective for creating biaryl and vinyl-substituted isoxazole structures, which are common motifs in biologically active molecules.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
K₂CO₃
Toluene/H₂O
90
12
85-95
2
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (2)
-
Cs₂CO₃
1,4-Dioxane
100
8
80-90
3
Pyridine-3-boronic acid
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
Toluene
110
16
75-85
4
(E)-2-Phenylvinylboronic acid
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄
1,4-Dioxane/H₂O
80
18
70-80
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with Phenylboronic Acid
The flask is fitted with a condenser and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
Add toluene (8 mL) and deionized water (2 mL) via syringe.
The reaction mixture is heated to 90 °C with vigorous stirring for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature.
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-ethoxy-5-methyl-4-phenylisoxazole.
Mandatory Visualization:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by palladium and copper complexes and is highly valuable for the synthesis of substituted alkynes, which are important precursors in medicinal chemistry and materials science.[2]
Data Presentation: Representative Conditions for Sonogashira Coupling
Entry
Coupling Partner
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
60
6
80-90
2
1-Heptyne
Pd(OAc)₂ (2)
CuI (5)
DIPA
DMF
80
8
75-85
3
Trimethylsilylacetylene
Pd(dppf)Cl₂ (3)
CuI (5)
Et₃N
Toluene
70
10
85-95
4
3-Hydroxy-3-methyl-1-butyne
Pd(PPh₃)₄ (3)
CuI (6)
Piperidine
Acetonitrile
RT
24
65-75
Experimental Protocol: Sonogashira Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with Phenylacetylene
To a Schlenk flask, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
The flask is evacuated and backfilled with an inert gas three times.
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
The reaction mixture is heated to 60 °C and stirred for 6 hours.
Monitor the reaction progress by TLC.
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by flash column chromatography on silica gel to yield 3-ethoxy-5-methyl-4-(phenylethynyl)isoxazole.
Mandatory Visualization:
Caption: General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is a powerful tool for the synthesis of arylamines from aryl halides and a wide range of amine coupling partners.[2]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Entry
Amine
Pd Precatalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (2)
BINAP (3)
NaOtBu
Toluene
100
18
80-90
2
Aniline
Pd(OAc)₂ (2)
Xantphos (4)
Cs₂CO₃
1,4-Dioxane
110
24
70-80
3
Benzylamine
Pd₂(dba)₃ (1.5)
RuPhos (3)
K₃PO₄
t-BuOH
90
16
75-85
4
Indole
Pd(OAc)₂ (3)
DavePhos (6)
K₂CO₃
Toluene
120
20
65-75
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-ethoxy-5-methylisoxazole with Morpholine
The Schlenk tube is sealed and the mixture is heated to 100 °C with stirring for 18 hours.
Monitor the reaction by TLC or LC-MS.
After completion, the reaction is cooled to room temperature and quenched with water (10 mL).
The mixture is extracted with ethyl acetate (3 x 15 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to give 4-(3-ethoxy-5-methylisoxazol-4-yl)morpholine.
Mandatory Visualization:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Application Notes and Protocols: Derivatization of the Ethoxy Group on 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide detailed theoretical protocols for the derivatization of the ethoxy group on 4-Bromo-3-ethoxy-5-methylisoxazole. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed theoretical protocols for the derivatization of the ethoxy group on 4-Bromo-3-ethoxy-5-methylisoxazole. This compound serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] The functionalization of the 3-position of the isoxazole ring by modification of the ethoxy group can lead to a diverse range of novel analogues with potentially altered biological activities. The protocols outlined below describe two primary strategies: O-dealkylation to yield the corresponding 3-hydroxyisoxazole and nucleophilic substitution to introduce alternative functionalities. These proposed methods are based on established principles of ether cleavage and nucleophilic aromatic substitution on electron-deficient heterocyclic systems. Experimental validation is recommended to optimize the described conditions for specific research applications.
Introduction
4-Bromo-3-ethoxy-5-methylisoxazole is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological properties. The derivatization of the ethoxy group at the C3 position of this isoxazole scaffold opens avenues for the synthesis of new chemical entities. Cleavage of the ethyl ether to reveal a hydroxyl group provides a versatile handle for further functionalization, such as esterification or etherification. Alternatively, direct nucleophilic displacement of the ethoxy group allows for the introduction of a variety of substituents, including amino and thioether moieties.
The electron-deficient nature of the isoxazole ring is anticipated to influence the reactivity of the C3-ethoxy group, potentially facilitating both acid-catalyzed cleavage and nucleophilic attack. The following protocols provide a starting point for exploring these transformations.
Proposed Derivatization Protocols
O-Dealkylation of the Ethoxy Group
O-dealkylation of aryl ethyl ethers is a common transformation in organic synthesis. For the subject compound, two robust methods are proposed: cleavage with a Lewis acid, boron tribromide (BBr₃), and cleavage with a strong protic acid, hydrobromic acid (HBr).
2.1.1. Protocol 1: O-Dealkylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful reagent for the cleavage of ethers under anhydrous conditions. The reaction is typically fast and proceeds at low temperatures.
Experimental Protocol:
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per mmol of substrate).
Reaction Setup: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add a solution of boron tribromide (1.2 eq) in anhydrous DCM dropwise to the cooled solution over 15-20 minutes.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
Work-up: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-Bromo-3-hydroxy-5-methylisoxazole.
2.1.2. Protocol 2: O-Dealkylation using Hydrobromic Acid (HBr)
Hydrobromic acid is a classic reagent for ether cleavage, often requiring elevated temperatures.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 eq) to a 48% aqueous solution of hydrobromic acid (excess, e.g., 10-20 eq).
Reaction Conditions: Heat the reaction mixture to reflux (approximately 124-126 °C) and maintain for 4-8 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Displacement of the Ethoxy Group
The electron-withdrawing nature of the isoxazole ring may activate the C3 position for nucleophilic aromatic substitution (SNAAr), allowing for the displacement of the ethoxy group by various nucleophiles.
2.2.1. Protocol 3: Thiolation with an Alkanethiol
This protocol describes the reaction with a generic alkanethiol in the presence of a base.
Experimental Protocol:
Base Preparation: In a round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol (15 mL per mmol of thiol).
Thiol Addition: To this solution, add the desired alkanethiol (e.g., ethanethiol, 1.0 eq) and stir for 15 minutes at room temperature.
Substrate Addition: Add a solution of 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 eq) in anhydrous ethanol.
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6-12 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
2.2.2. Protocol 4: Amination with a Primary Amine
This protocol outlines the direct reaction with a primary amine, which may require elevated temperatures.
Experimental Protocol:
Reaction Setup: In a sealed tube, combine 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 eq) and the desired primary amine (e.g., benzylamine, 2.0-3.0 eq) either neat or in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: Heat the mixture to 100-150 °C for 12-24 hours.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
Purification: Wash the combined organic layers with water and brine to remove the excess amine and solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following tables are templates for summarizing the quantitative data from the proposed derivatization reactions.
Table 1: O-Dealkylation Reaction Conditions and Outcomes
Entry
Reagent
Equivalents
Solvent
Temperature (°C)
Time (h)
Yield (%)
Purity (%)
1
BBr₃
1.2
DCM
-78 to RT
4
Data to be determined
Data to be determined
2
HBr (48%)
15
Water
125
6
Data to be determined
Data to be determined
Table 2: Nucleophilic Substitution Reaction Conditions and Outcomes
Entry
Nucleophile
Equivalents
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Purity (%)
1
Ethanethiol
1.0
NaOEt (1.1 eq)
Ethanol
Reflux
8
Data to be determined
Data to be determined
2
Benzylamine
2.5
None
DMF
120
18
Data to be determined
Data to be determined
Visualizations
Diagram 1: Proposed O-Dealkylation Pathways
Caption: Proposed reaction pathways for the O-dealkylation of 4-Bromo-3-ethoxy-5-methylisoxazole.
Application Notes and Protocols: Purification of 4-Bromo-3-ethoxy-5-methylisoxazole Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to thei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This document provides a detailed protocol for the purification of 4-Bromo-3-ethoxy-5-methylisoxazole, a key intermediate in the synthesis of various bioactive molecules, using silica gel column chromatography.
Principle of Column Chromatography
Column chromatography is a widely used purification technique in organic chemistry. It separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For the purification of moderately polar organic compounds like 4-Bromo-3-ethoxy-5-methylisoxazole, silica gel is a common and effective stationary phase. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically employed as the mobile phase. By gradually increasing the polarity of the mobile phase, compounds with different polarities can be selectively eluted from the column, thereby achieving separation.
Experimental Protocol
This protocol outlines a general procedure for the purification of 4-Bromo-3-ethoxy-5-methylisoxazole using column chromatography. The specific conditions may require optimization based on the crude sample's impurity profile.
Materials and Equipment:
Crude 4-Bromo-3-ethoxy-5-methylisoxazole
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
n-Hexane (analytical grade)
Ethyl acetate (analytical grade)
Glass chromatography column
Separating funnel or solvent reservoir
Collection tubes or flasks
Thin Layer Chromatography (TLC) plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Procedure:
TLC Analysis of Crude Mixture:
Dissolve a small amount of the crude 4-Bromo-3-ethoxy-5-methylisoxazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a TLC plate.
Develop the TLC plate using a solvent system of hexane and ethyl acetate. A starting ratio of 9:1 (Hexane:Ethyl Acetate) is recommended.
Visualize the spots under a UV lamp. The desired compound should have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the solvent system polarity to achieve this Rf value.
Column Packing:
Select a glass column of appropriate size. A general rule is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight.
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
Equilibrate the column by running the initial mobile phase through it until the silica bed is stable.
Sample Loading:
Dissolve the crude 4-Bromo-3-ethoxy-5-methylisoxazole in a minimal amount of the mobile phase or a more polar solvent that will be adsorbed by the silica gel.
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
Elution and Fraction Collection:
Begin elution with the initial non-polar solvent system.
Collect fractions of a suitable volume in test tubes or flasks.
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 9:1, then 8:2 Hexane:Ethyl Acetate).
Isolation of Pure Compound:
Combine the fractions containing the pure 4-Bromo-3-ethoxy-5-methylisoxazole, as identified by TLC.
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Purity and Yield Assessment:
Determine the yield of the purified product.
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
Data Presentation
The following table provides representative, albeit hypothetical, data for the purification of a 1.0 g batch of crude 4-Bromo-3-ethoxy-5-methylisoxazole. Actual results may vary depending on the specific reaction and purification conditions.
Parameter
Value
Crude Sample
Initial Mass
1.0 g
Initial Purity (by HPLC)
~75%
TLC Conditions
Stationary Phase
Silica Gel 60 F254
Mobile Phase
Hexane:Ethyl Acetate (8:2, v/v)
Rf of Pure Compound
~0.35
Column Chromatography
Stationary Phase
Silica Gel (60-120 mesh)
Column Dimensions
30 cm length x 3 cm diameter
Sample Loading
Wet loading in minimal mobile phase
Elution Profile
Gradient: Hexane:Ethyl Acetate (95:5 to 80:20)
Purified Product
Final Mass
0.68 g
Yield
68%
Purity (by HPLC)
>98%
Workflow Diagram
Caption: Workflow for the purification of 4-Bromo-3-ethoxy-5-methylisoxazole.
Potential Signaling Pathway Involvement
While the specific biological targets of 4-Bromo-3-ethoxy-5-methylisoxazole are not extensively documented, many isoxazole derivatives have been shown to exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Isoxazole-containing compounds have been reported to inhibit components of this pathway, leading to the suppression of tumor growth.
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by an isoxazole derivative.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Suzuki Coupling with 4-Bromo-3-ethoxy-5-methylisoxazole
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-Bromo-3-ethoxy-5-methylisoxazole in Suzuki coupling reactions. Given the electron-rich nature of the isoxazole ring an...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-Bromo-3-ethoxy-5-methylisoxazole in Suzuki coupling reactions. Given the electron-rich nature of the isoxazole ring and the presence of two electron-donating groups (ethoxy and methyl), specific challenges may arise during the cross-coupling process.
Q1: My Suzuki coupling reaction with 4-Bromo-3-ethoxy-5-methylisoxazole is not proceeding, and I am recovering my starting material. What are the likely causes?
Several factors could be contributing to a lack of reactivity with this specific substrate. The electron-rich nature of the 4-Bromo-3-ethoxy-5-methylisoxazole can make the oxidative addition step, which is often rate-limiting, more challenging.[1]
Troubleshooting Steps:
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient.[1] For electron-rich and sterically hindered substrates, consider using more robust catalyst systems with bulky, electron-rich phosphine ligands such as Buchwald or Fu-type ligands (e.g., XPhos, SPhos, or tBu₃P).[1][2][3][4] These ligands can facilitate the oxidative addition step.
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[5] Consider using a fresh batch or a more robust, air-stable precatalyst.
Reaction Temperature: While many Suzuki couplings are run at elevated temperatures (80-110 °C), highly active modern catalysts may facilitate the reaction at lower temperatures.[1] If you suspect catalyst decomposition at high temperatures, a lower reaction temperature with a more active catalyst system could be beneficial.
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Inadequate degassing of solvents and failure to maintain a strict inert (nitrogen or argon) atmosphere can lead to rapid catalyst decomposition.[5][6]
Q2: My starting material is consumed, but the yield of the desired coupled product is low. What are the common side reactions?
Low product yield despite consumption of the starting material points towards competing side reactions. For 4-Bromo-3-ethoxy-5-methylisoxazole, the primary side reactions to consider are protodebromination, homocoupling, and catalyst decomposition.[1]
Protodebromination (Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, resulting in 3-ethoxy-5-methylisoxazole. This can occur when the palladium complex, after oxidative addition, abstracts a hydride from another component in the reaction mixture (like a solvent or base) followed by reductive elimination.[7]
Homocoupling: This involves the coupling of the boronic acid with itself to form a biaryl byproduct.[1] This side reaction is often competitive with the desired cross-coupling, especially if the main reaction is slow or if oxygen is present.[1][5]
Catalyst Decomposition: The formation of inactive palladium black is a common issue, particularly at high temperatures or in the presence of oxygen, leading to a stalled reaction.[1][6]
Q3: How can I minimize protodebromination of my 4-Bromo-3-ethoxy-5-methylisoxazole?
Protodebromination is a common challenge with electron-rich aryl halides.
Mitigation Strategies:
Choice of Base and Solvent: The choice of base and solvent is critical. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation.[5] Anhydrous conditions can sometimes reduce side reactions where water acts as a proton source.[5] However, a small amount of water is often necessary in Suzuki couplings.
Reaction Conditions: Carefully screen reaction temperatures and times. Lowering the temperature or reducing the reaction time once the starting material is consumed may help to minimize this side reaction.
Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
Prevention Techniques:
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by bubbling an inert gas (argon or nitrogen) through them for an extended period.[1]
Maintain Inert Atmosphere: The reaction should be set up and run under a continuous positive pressure of an inert gas.
Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess may favor homocoupling.[5]
Summary of Common Side Reactions and Troubleshooting
Side Reaction
Description
Potential Causes
Troubleshooting Recommendations
Protodebromination
Replacement of the bromine atom with a hydrogen atom.
Presence of a proton source (e.g., water, certain solvents), strong bases, high temperatures.[5]
Use milder bases (e.g., K₂CO₃, KF), consider anhydrous conditions, optimize temperature and reaction time.[5]
Homocoupling
Dimerization of the boronic acid coupling partner.
Presence of oxygen, slow cross-coupling reaction rate.[1][5]
Rigorously degas all solvents, maintain a strict inert atmosphere, optimize catalyst system to increase cross-coupling rate.[1]
Use more robust ligands, consider lower reaction temperatures with a more active catalyst, ensure a properly inert atmosphere.[1]
Experimental Protocols
While a specific protocol for 4-Bromo-3-ethoxy-5-methylisoxazole is not provided in the search results, a general protocol for a challenging Suzuki coupling can be adapted.
General Protocol for a Small-Scale Suzuki Coupling:
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv).[5]
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–5 mol%) and any additional ligand if required.[5]
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
Purification: Purify the crude product by flash column chromatography.[5]
Visual Guides
Caption: The catalytic cycle of the Suzuki coupling reaction.
Caption: Overview of desired reaction versus common side reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling issues.
troubleshooting low yield in Sonogashira coupling of bromo-isoxazoles
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of bromo-isoxazoles. The information is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Sonogashira coupling of bromo-isoxazoles. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of a bromo-isoxazole is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: Low yields in the Sonogashira coupling of bromo-isoxazoles can stem from several factors, given that bromo-isoxazoles are often less reactive than their iodo counterparts.[1][2] The key areas to investigate are:
Catalyst Activity and Loading: The palladium catalyst may be inactive or used at a suboptimal concentration.
Reaction Conditions: Temperature, solvent, and base selection are critical and highly interdependent. Bromoarenes typically require higher temperatures for efficient coupling compared to iodoarenes.[1]
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition step.
Substrate and Reagent Quality: Impurities in the bromo-isoxazole, alkyne, or solvent can poison the catalyst. The quality of the base is also important.
Atmosphere Control: The reaction is sensitive to oxygen, which can lead to unwanted side reactions.
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes the alkyne and reduces the yield of the desired product.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser byproducts). How can I minimize this?
A2: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. To minimize this:
Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][4]
Ensure Rigorous Anaerobic Conditions: Oxygen promotes homocoupling. Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Use High-Purity Amine Base: Impurities in the amine base can sometimes promote homocoupling. Using a freshly distilled amine base may be beneficial.
Slow Addition of Alkyne: In some cases, the slow addition of the alkyne to the reaction mixture can minimize its homocoupling by keeping its concentration low.
Q3: My bromo-isoxazole starting material is being consumed, but I am not isolating the desired product. What could be happening?
A3: If your starting material is being consumed without the formation of the desired product, several possibilities should be considered:
Product Instability: The coupled product may be unstable under the reaction conditions, leading to decomposition. This can sometimes be mitigated by lowering the reaction temperature and monitoring the reaction closely to stop it upon completion.
Protodebromination: The bromo-isoxazole may be undergoing protodebromination, where the bromine atom is replaced by a hydrogen atom. This can be influenced by the choice of base and solvent.
Formation of Other Byproducts: Other side reactions, aside from Glaser coupling, may be occurring. Careful analysis of the crude reaction mixture by techniques such as LC-MS or GC-MS can help identify these byproducts and provide clues to the problematic reaction pathway.
Troubleshooting Guides
Problem: Low or No Product Yield
This is the most common issue encountered. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Problem: Significant Alkyne Homocoupling
The formation of alkyne dimers (Glaser product) is a strong indication that the reaction conditions favor this side pathway.
Caption: Troubleshooting guide for minimizing alkyne homocoupling.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Sonogashira couplings involving bromo-heterocycles.
preventing hydrodehalogenation of 4-Bromo-3-ethoxy-5-methylisoxazole
Topic: Preventing Hydrodehalogenation During Cross-Coupling Reactions This technical support guide is intended for researchers, scientists, and drug development professionals using 4-Bromo-3-ethoxy-5-methylisoxazole in t...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Preventing Hydrodehalogenation During Cross-Coupling Reactions
This technical support guide is intended for researchers, scientists, and drug development professionals using 4-Bromo-3-ethoxy-5-methylisoxazole in their experiments. It provides troubleshooting advice and frequently asked questions to help mitigate the common side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the isoxazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of 3-ethoxy-5-methylisoxazole as a byproduct, which reduces the yield of the desired coupled product and complicates the purification process.
Q2: What are the primary causes of hydrodehalogenation with 4-Bromo-3-ethoxy-5-methylisoxazole?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This intermediate can react with the 4-Bromo-3-ethoxy-5-methylisoxazole in a process called reductive elimination to form the hydrodehalogenated byproduct.[1][2] Key factors that promote the formation of Pd-H species include the choice of base, solvent, ligand, and the reaction temperature. Certain solvents like alcohols and amines, or even trace amounts of water, can act as hydride sources.
Q3: Is 4-Bromo-3-ethoxy-5-methylisoxazole particularly susceptible to hydrodehalogenation?
A3: While specific data on this exact molecule is limited, aryl bromides, in general, are susceptible to hydrodehalogenation, more so than aryl chlorides but less than aryl iodides. The electron-rich nature of the substituted isoxazole ring can influence its reactivity. In some cases, N-H containing heterocycles are more prone to this side reaction, but since the nitrogen in 4-Bromo-3-ethoxy-5-methylisoxazole is part of the isoxazole ring and not protonated, this specific issue is less of a concern.[3] However, the general principles of preventing hydrodehalogenation for other aryl bromides are applicable.[4]
Q4: Can the choice of cross-coupling reaction influence the extent of hydrodehalogenation?
A4: Yes, the specific conditions required for different cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can influence the likelihood of hydrodehalogenation. For instance, reactions requiring stronger bases or higher temperatures might show a greater extent of this side reaction. Optimizing the conditions for each specific type of coupling is crucial.
If you are observing significant amounts of the hydrodehalogenated byproduct, 3-ethoxy-5-methylisoxazole, consider the following systematic adjustments to your reaction conditions.
Technical Support Center: Managing Steric Hindrance in Reactions with 4-Bromo-3-ethoxy-5-methylisoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-ethoxy-5-methylisoxazole. This resource provides troubleshooting guides and frequently asked...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-ethoxy-5-methylisoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in cross-coupling reactions involving this versatile building block.
The substituents on the isoxazole ring, particularly the ethoxy group at the 3-position and the methyl group at the 5-position, can present significant steric challenges in palladium-catalyzed cross-coupling reactions. This guide offers solutions to common problems encountered during these transformations.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Root Cause Analysis: The steric bulk of the 3-ethoxy and 5-methyl groups can impede the approach of the palladium catalyst to the C-Br bond, hindering the crucial oxidative addition step. Furthermore, steric clash can disfavor the transmetalation and reductive elimination steps of the catalytic cycle.
Troubleshooting Steps:
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective. Switch to bulkier, more electron-rich monophosphine ligands from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos, or tBu₃P). These ligands create a more reactive, coordinatively unsaturated palladium center that can more readily undergo oxidative addition.[1][2] N-heterocyclic carbene (NHC) ligands are also excellent alternatives for sterically demanding couplings.[1]
Catalyst Precursor: Utilize pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) which can provide more active and stable catalytic species in solution.
Base and Solvent Optimization: A judicious choice of base and solvent is critical. For sterically hindered substrates, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOtBu to minimize side reactions such as protodeboronation.[3] Aprotic polar solvents like dioxane, THF, or toluene are generally effective.
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Consider increasing the temperature incrementally, for example, from 80 °C to 110 °C. Microwave irradiation can also be a powerful tool for accelerating reactions with sterically hindered substrates.[2]
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Root Cause Analysis: Similar to Suzuki coupling, steric hindrance around the isoxazole core can slow down the catalytic cycle. The nature of the amine coupling partner also plays a significant role; bulkier secondary amines will face greater steric repulsion.
Troubleshooting Steps:
Employ Specialized Ligands: The use of highly active, sterically demanding ligands is paramount. Ligands such as Josiphos, Xantphos, or BrettPhos are designed to facilitate C-N bond formation with challenging substrates.
Choice of Base: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig amination. NaOtBu or LHMDS are common choices. However, for sensitive substrates, a milder base like K₃PO₄ might be effective, although likely requiring higher temperatures.
Consider the Amine Structure: If coupling with a bulky secondary amine is proving difficult, consider if a primary amine could be used and alkylated in a subsequent step.
Inert Atmosphere: Ensure rigorous exclusion of oxygen, as the active Pd(0) catalyst is susceptible to oxidation, leading to catalyst deactivation.
Issue 3: Failure of Sonogashira Coupling
Root Cause Analysis: The Sonogashira coupling is also sensitive to steric effects. The linear geometry of the alkyne coupling partner can be less demanding than the partners in Suzuki or Buchwald-Hartwig reactions, but the substituents on the isoxazole can still hinder the reaction.
Troubleshooting Steps:
Copper Co-catalyst: While "copper-free" Sonogashira protocols exist, the use of a copper(I) co-catalyst (e.g., CuI) is often beneficial for sterically hindered substrates as it facilitates the formation of a key copper-acetylide intermediate.
Ligand Choice: As with other cross-coupling reactions, bulky, electron-rich phosphine ligands can enhance catalytic activity.
Base and Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, acting as both a base and a solvent.
Temperature: Moderate heating is usually sufficient, but for sluggish reactions, a gradual increase in temperature may be necessary.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with 4-Bromo-3-ethoxy-5-methylisoxazole not working, even with a bulky phosphine ligand?
A1: If you are already using an appropriate bulky phosphine ligand and still observing low conversion, consider the following:
Catalyst Deactivation: The isoxazole nitrogen could potentially coordinate to the palladium center, leading to catalyst inhibition. Ensure your ligand-to-metal ratio is optimized (typically 1:1 to 2:1).
Reagent Purity: Impurities in your boronic acid or ester can lead to side reactions like protodeboronation. Ensure your coupling partner is pure and dry.
Inefficient Pre-catalyst Activation: If you are not using a pre-formed palladacycle, the in-situ generation of the active Pd(0) species might be inefficient. Try heating the mixture of the palladium source and ligand in the solvent for a short period before adding the other reagents.
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?
A2: Homocoupling is often promoted by high catalyst loadings and high temperatures.
Reduce Catalyst Loading: Titrate down the catalyst loading to the minimum effective amount.
Optimize Temperature: While higher temperatures can be necessary to overcome steric hindrance, excessively high temperatures can favor homocoupling. Find the optimal temperature that promotes the desired cross-coupling without significant side reactions.
Ensure an Inert Atmosphere: Oxygen can promote the oxidative homocoupling of boronic acids. Thoroughly degas your solvents and maintain a strict inert (nitrogen or argon) atmosphere.
Q3: Can I perform a Heck reaction with 4-Bromo-3-ethoxy-5-methylisoxazole?
A3: Yes, a Heck reaction should be feasible. However, due to the steric hindrance, you will likely need to employ more forcing conditions and carefully select your catalyst system. Consider using a Herrmann-Beller catalyst or a catalyst system based on a bulky phosphine ligand or an N-heterocyclic carbene. Higher temperatures will likely be required.
Data Presentation
The following tables provide illustrative data for the Suzuki-Miyaura coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with phenylboronic acid, demonstrating the impact of ligand and base selection on reaction yield.
Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling Yield
Entry
Palladium Precursor (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
Dioxane/H₂O
100
24
<10
2
Pd₂(dba)₃ (1)
SPhos (2)
K₃PO₄
Toluene
110
12
75
3
Pd₂(dba)₃ (1)
XPhos (2)
K₃PO₄
Toluene
110
12
82
4
Pd₂(dba)₃ (1)
RuPhos (2)
K₃PO₄
Toluene
110
12
85
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield with RuPhos Ligand
Entry
Palladium Precursor (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd₂(dba)₃ (1)
RuPhos (2)
NaOtBu
Toluene
110
12
45
2
Pd₂(dba)₃ (1)
RuPhos (2)
K₂CO₃
Toluene
110
12
68
3
Pd₂(dba)₃ (1)
RuPhos (2)
Cs₂CO₃
Toluene
110
12
80
4
Pd₂(dba)₃ (1)
RuPhos (2)
K₃PO₄
Toluene
110
12
85
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with an Arylboronic Acid
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., RuPhos, 0.02 mmol) in the anhydrous solvent (e.g., toluene, 5 mL).
Add the catalyst solution to the Schlenk tube containing the reagents.
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Catalyst Poisoning in 4-Bromo-3-ethoxy-5-methylisoxazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions invo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 4-Bromo-3-ethoxy-5-methylisoxazole.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My cross-coupling reaction with 4-Bromo-3-ethoxy-5-methylisoxazole has stalled or is giving a very low yield. What should I investigate first?
A1: When a cross-coupling reaction fails, catalyst deactivation is a primary suspect. The first steps involve assessing key reaction parameters:
Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] Ensure your solvents are properly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen).
Reagent Purity: Verify the purity of all reagents. Impurities in the starting material, solvents, or base can act as catalyst poisons. Specifically, sulfur and certain nitrogen-containing compounds are known poisons for palladium catalysts.[2][3][4][5]
Q2: How can I determine if my palladium catalyst is being poisoned by a component in the reaction mixture?
A2: A systematic approach can help identify the source of poisoning.
Run a Control Experiment: Perform the reaction with a well-behaved, simple substrate (e.g., bromobenzene and phenylboronic acid) using the same batch of catalyst, ligand, solvent, and base.[6] If this reaction proceeds as expected, the issue likely lies with your 4-Bromo-3-ethoxy-5-methylisoxazole starting material or a specific byproduct.
Spiking Experiment: Add a small amount of your 4-Bromo-3-ethoxy-5-methylisoxazole starting material to the successful control reaction. A significant drop in yield or reaction rate strongly indicates the presence of a poison in your substrate.
Analyze Starting Materials: Use analytical techniques like NMR, GC-MS, or elemental analysis to check for impurities in your starting materials, particularly for traces of sulfur. Elemental sulfur has been identified as an unexpected catalyst poison in Suzuki coupling reactions.[3]
Q3: I've observed that my reaction starts but then stops prematurely. What does this suggest?
A3: A reaction that initiates but fails to reach completion often points to progressive catalyst deactivation.[5] The catalyst is initially active but is gradually poisoned by a substrate, reagent, or byproduct over the course of the reaction.[5] The sulfur atom in heterocyclic rings, for example, can slowly adsorb to the palladium surface, blocking active sites and eventually halting the catalytic cycle.[5]
Potential Solutions:
Increase Catalyst Loading: While not ideal for process efficiency, a higher catalyst loading may allow the reaction to proceed to completion before the catalyst is fully deactivated.
Use a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can sometimes protect the metal center and be more resistant to certain poisons.[7][8]
Slow Addition of Reagent: If a specific reagent is suspected of containing the poison, adding it slowly over the course of the reaction can maintain a low concentration of the poison, potentially allowing the desired reaction to outcompete the poisoning process.[5]
Quantitative Data on Common Catalyst Poisons
The following table summarizes common catalyst poisons relevant to palladium-catalyzed cross-coupling reactions, their potential sources, and their qualitative and quantitative impact on the reaction.
Impurities in starting materials or solvents; degradation of sulfur-containing reagents.[3][5]
High Impact: Strong chemisorption on the palladium surface blocks active sites, leading to rapid and often irreversible deactivation.[4][5] Can cause reactions to stall or fail completely.[5]
Nitrogen Compounds
Certain Amines, Pyridines, Excess Cyanide (in cyanation)
Starting material (isoxazole N-O bond), impurities, additives, or solvents.[2][9]
Variable Impact: Can act as ligands and compete for coordination sites. Strong coordination can inhibit substrate binding. Poisoning by nitrogen compounds in hydrogenation can be reversed.[2]
Halides
Excess Chloride (Cl⁻), Iodide (I⁻)
From catalyst precursors (e.g., PdCl₂) or salts.[10]
Moderate Impact: Can promote the aggregation of palladium nanoparticles, reducing the number of active sites.[10] May alter the electronic properties of the catalyst.
Heavy Metals
Lead (Pb), Mercury (Hg)
Impurities from upstream processes or contaminated reagents.[4]
High Impact: Can form alloys with palladium or adsorb strongly to the surface, causing permanent deactivation.[4]
Phosphorus Compounds
Excess Phosphine Ligands, Phosphine Oxides
Ligand degradation, impurities in ligands.
Low to Moderate Impact: While necessary, excess or certain types of phosphines can sometimes promote side reactions like protodeboronation.[11]
Variable Impact: Water can cause protodeboronation in Suzuki reactions.[1] Oxygen can oxidize the active Pd(0) to inactive Pd(II).[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium catalyst poisoning?
A1: Catalyst poisoning occurs when a substance, the "poison," binds to the active sites of the catalyst, preventing them from participating in the catalytic cycle.[4] In the context of palladium catalysis, this typically involves the strong chemisorption (chemical bonding) of the poison to the palladium metal center.[4][5] This blocks reactants from accessing the active sites, which can slow the reaction, stop it entirely, or alter its selectivity.[4]
Q2: Can the isoxazole ring of 4-Bromo-3-ethoxy-5-methylisoxazole itself poison the catalyst?
A2: It is possible. Isoxazoles contain both nitrogen and oxygen atoms, which have lone pairs of electrons that can coordinate to the palladium center. This coordination could potentially interfere with the desired catalytic cycle. Furthermore, under certain reaction conditions, the N-O bond of the isoxazole ring can undergo scission through oxidative addition, which could lead to catalyst deactivation pathways.[14]
Q3: Are there general strategies to prevent catalyst poisoning?
A3: Yes, several preventative measures can be taken:
Reagent Purification: Ensure all starting materials, solvents, and reagents are of high purity. Recrystallization of solids and distillation of liquid reagents can remove harmful impurities.
Use of Scavengers: In some cases, adding a scavenger reagent can selectively remove a known poison from the reaction mixture.
Robust Catalyst Systems: Employing well-defined, air- and moisture-stable palladium precatalysts can improve reproducibility.[7] The choice of ligand is also critical, as bulky, electron-rich ligands can sometimes shield the palladium center from poisons.
Strict Inert Conditions: Always use properly degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to exclude oxygen.[1]
Q4: Is it possible to regenerate a palladium catalyst that has been poisoned?
A4: Regeneration is sometimes possible, depending on the nature of the poison.
For Sulfur Poisoning: Oxidative treatments can be effective. This may involve heating the catalyst in air or treating it with an oxidizing agent to burn off or chemically alter the adsorbed sulfur species.[15][16]
For Nitrogen Poisoning: In some cases, particularly in hydrogenation reactions, treating the spent catalyst with alkali or alkaline earth metal salts can reactivate it.[2]
For Organic Fouling: Washing the catalyst with a sequence of solvents can sometimes remove organic residues that may be blocking active sites.[17]
However, complete regeneration is often difficult, and the reactivated catalyst may not exhibit the same performance as a fresh catalyst.[18]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the cross-coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with a generic arylboronic acid.
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane/Water) via cannula or syringe. The typical reaction concentration is 0.1-0.5 M with respect to the limiting reagent.
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel.
Diagram 1: Troubleshooting Workflow for Failed Reactions
This diagram outlines a logical decision-making process for diagnosing a failed or low-yielding cross-coupling reaction.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Diagram 2: Palladium Catalytic Cycle and Poisoning Interruption
This diagram illustrates a simplified Suzuki-Miyaura catalytic cycle and highlights where catalyst poisons can interfere.
Caption: The Suzuki-Miyaura cycle showing deactivation by a catalyst poison.
effect of base and solvent on 4-Bromo-3-ethoxy-5-methylisoxazole coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reacti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 4-Bromo-3-ethoxy-5-methylisoxazole.
General Troubleshooting
A common challenge in the coupling reactions of nitrogen-containing heterocycles like 4-Bromo-3-ethoxy-5-methylisoxazole is the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to deactivation or "catalyst poisoning".[1][2] This can result in low or no product yield. The following sections provide specific guidance for common coupling reactions.
A logical workflow for troubleshooting underperforming reactions is essential. Key checkpoints include verifying the quality and purity of reagents and substrates, evaluating the catalyst system (source, age, and handling), and scrutinizing the reaction conditions (solvent, base, temperature, and inertness of the atmosphere).[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 4-Bromo-3-ethoxy-5-methylisoxazole and various organoboron compounds.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue
Potential Cause
Recommended Solution
Low or No Yield
Catalyst Poisoning: The isoxazole nitrogen may be inhibiting the palladium catalyst.[2]
- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[2] - Employ a pre-formed palladium precatalyst to ensure the active species is generated efficiently.[2] - Consider slow addition of the isoxazole substrate to the reaction mixture.[2]
Protodeboronation: The boronic acid is being replaced by a hydrogen atom before coupling occurs.[2][6]
- Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6] - Employ more stable boronate esters (e.g., pinacol or MIDA esters).[2] - Run the reaction under anhydrous conditions if possible.[2]
Poor Reagent Solubility: Starting materials are not fully dissolved in the solvent.[2]
- Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, THF/water, DMF/water, toluene/water).[2][7] - Increase the reaction temperature.[2]
Homocoupling of Boronic Acid
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2]
- Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2] - Maintain a positive pressure of an inert gas throughout the reaction.
Inappropriate Base: Some strong bases can accelerate homocoupling.
- Screen different bases. Weaker bases like K₂CO₃ or K₃PO₄ are often effective.[8]
FAQs: Suzuki-Miyaura Coupling
Q1: What is the best starting point for solvent and base selection for the Suzuki coupling of 4-Bromo-3-ethoxy-5-methylisoxazole?
A good starting point for many Suzuki couplings is a mixture of an organic solvent and water, such as 1,4-dioxane/water (in a 4:1 or 3:1 ratio), with a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][7][8] The aqueous portion helps to dissolve the inorganic base and facilitates the transmetalation step.[7]
Q2: My reaction is sluggish even with standard conditions. What should I try next?
If the reaction is slow, consider the following:
Increase Temperature: Raising the temperature can often increase the reaction rate.
Switch Ligand: If you are using a standard ligand like PPh₃, switching to a more electron-rich and bulky "Buchwald-type" ligand (e.g., XPhos, SPhos) can significantly improve reactivity, especially with challenging substrates like heterocycles.[2][9]
Change Base: A stronger base like cesium carbonate (Cs₂CO₃) can sometimes be more effective, but be mindful of potential side reactions.[6]
Representative Data: Suzuki-Miyaura Coupling of Related Heterocycles
Arylboronic Acid
Solvent
Base
Catalyst (mol%)
Temp (°C)
Yield (%)
Phenylboronic acid
1,4-Dioxane
K₃PO₄
Pd(PPh₃)₄ (5)
70-80
60
4-Methylphenylboronic acid
1,4-Dioxane
K₃PO₄
Pd(PPh₃)₄ (5)
70-80
70
4-Methoxyphenylboronic acid
1,4-Dioxane
K₃PO₄
Pd(PPh₃)₄ (5)
70-80
75
3-Nitrophenylboronic acid
1,4-Dioxane
K₃PO₄
Pd(PPh₃)₄ (5)
70-80
50
Data adapted from a study on a substituted bromophenyl pyrimidine, which presents similar challenges to bromo-isoxazoles.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv.), the desired organoboron reagent (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][6]
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the bromo-isoxazole.[6]
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand to the flask.[6]
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][9]
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction is a reliable method for the synthesis of alkynyl-substituted isoxazoles from 4-Bromo-3-ethoxy-5-methylisoxazole and terminal alkynes.[10][11]
Troubleshooting Guide: Sonogashira Coupling
Issue
Potential Cause
Recommended Solution
Low or No Yield
Catalyst Deactivation: The palladium or copper catalyst may be inhibited.
- Ensure all reagents, especially the amine base, are of high purity and anhydrous. - For copper-free conditions, a stronger base may be required.
Alkyne Homocoupling (Glaser Coupling): The terminal alkyne couples with itself.
- Thoroughly degas the reaction mixture to remove oxygen. - Use a copper-free Sonogashira protocol.[12] - Add the alkyne slowly to the reaction mixture.
Reaction Stalls
Insufficient Base Strength: The amine base may not be strong enough to deprotonate the alkyne effectively.
- Switch to a stronger amine base like diisopropylamine (i-Pr₂NH) or consider using an inorganic base like K₂CO₃ in a polar solvent.[13]
Formation of Palladium Black
Catalyst Decomposition: The active Pd(0) species is decomposing to palladium metal.
- Lower the reaction temperature. - Ensure proper degassing. - Some solvents like THF can sometimes promote the formation of palladium black; consider switching to a different solvent.[14]
FAQs: Sonogashira Coupling
Q1: Is a copper co-catalyst always necessary for the Sonogashira reaction?
No, copper-free Sonogashira protocols have been developed and can be advantageous, particularly in avoiding the homocoupling of the terminal alkyne.[12] These methods often require a different set of reaction conditions, such as a stronger base or a different palladium ligand system.
Q2: My terminal alkyne is volatile. How can I prevent it from evaporating during the reaction?
For low-boiling alkynes, it is crucial to perform the reaction in a sealed tube or a flask equipped with a reflux condenser to prevent the loss of the reagent, especially when heating the reaction.[14]
Representative Data: Sonogashira Coupling of a Related 4-Iodoisoxazole
The following data is for the Sonogashira coupling of 3,5-dimethyl-4-iodoisoxazole, which is expected to have similar reactivity to the target bromo-isoxazole.
Alkyne
Solvent
Base
Catalyst System (mol%)
Temp (°C)
Yield (%)
Phenylacetylene
Toluene
Et₃N
Pd(PPh₃)₂Cl₂ (5), CuI (10)
80
95
1-Hexyne
Toluene
Et₃N
Pd(PPh₃)₂Cl₂ (5), CuI (10)
80
91
Trimethylsilylacetylene
Toluene
Et₃N
Pd(PPh₃)₂Cl₂ (5), CuI (10)
80
98
3-Butyn-1-ol
Toluene
Et₃N
Pd(PPh₃)₂Cl₂ (5), CuI (10)
80
85
Data adapted from a study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles.[15]
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[16]
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, toluene, or DMF) followed by the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[16]
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[16]
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[16]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]
Heck Coupling
The Heck reaction enables the coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with alkenes to form substituted olefins.[17][18]
Troubleshooting Guide: Heck Coupling
Issue
Potential Cause
Recommended Solution
Low or No Yield
Steric Hindrance: The substituents on the isoxazole ring may sterically hinder the reaction.
- Use a less sterically demanding phosphine ligand or a phosphine-free catalyst system. - Increase the reaction temperature.[19]
Incorrect Base: The base may not be optimal for the specific substrate and solvent combination.
- Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N) bases.[19]
Poor Regioselectivity
Electronic Effects of the Alkene: The electronic nature of the alkene partner can influence the regioselectivity of the insertion step.
- While generally predictable, unexpected regioselectivity may require re-evaluation of the electronic properties of the coupling partners.
Double Bond Isomerization
Reaction Conditions: The reaction conditions can sometimes lead to isomerization of the newly formed double bond.
- Lower the reaction temperature or shorten the reaction time. - Choose a different catalyst/ligand system.
FAQs: Heck Coupling
Q1: What type of base is typically used in Heck reactions?
Both organic bases, such as triethylamine (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄), are commonly used.[18][19] The choice of base often depends on the solvent and the specific substrates.
Q2: What are common solvents for the Heck reaction?
Polar aprotic solvents such as DMF, DMAc, and NMP are frequently used, often at elevated temperatures.[19][20]
Representative Data: Heck Coupling of Aryl Bromides
The table below shows representative data for the Heck coupling of various aryl bromides with styrene, which can serve as a starting point for optimizing the reaction with 4-Bromo-3-ethoxy-5-methylisoxazole.
Aryl Bromide
Base
Solvent
Temp (°C)
Yield (%)
4-Bromoacetophenone
K₂CO₃
DMF/H₂O (1:1)
80
92
4-Bromobenzaldehyde
K₂CO₃
DMF/H₂O (1:1)
80
95
4-Bromotoluene
K₂CO₃
DMF/H₂O (1:1)
80
85
4-Bromoanisole
K₂CO₃
DMF/H₂O (1:1)
80
80
Data adapted from a study on the Heck coupling of aryl bromides using a palladium/N-heterocyclic carbene catalyst system.[19]
Experimental Protocol: General Procedure for Heck Coupling
Reaction Setup: In a Schlenk tube, combine 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (if applicable).[19]
Solvent Addition: Add the degassed solvent (e.g., DMF/H₂O, 1:1).[19]
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.[19]
Monitoring: Follow the reaction's progress by TLC or GC-MS.
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the product by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between 4-Bromo-3-ethoxy-5-methylisoxazole and a primary or secondary amine.[21][22]
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue
Potential Cause
Recommended Solution
Low or No Yield
Base Incompatibility: The chosen base may be too weak or incompatible with the solvent. Strong, non-nucleophilic bases are typically required.
- Screen strong bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[7][21] - The choice of base is highly dependent on the solvent; for nonpolar solvents, an anionic base is generally required.[22]
Ligand Inappropriateness: The ligand may not be suitable for coupling with a heterocyclic substrate.
- Use bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, t-BuXPhos) which are often effective for this transformation.[7][23]
Side Reactions
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.
- Ensure rigorously anhydrous and anaerobic conditions. - Optimize the base and ligand combination.
FAQs: Buchwald-Hartwig Amination
Q1: What are the most common bases used for Buchwald-Hartwig amination?
Strong, sterically hindered bases are typically used, with sodium tert-butoxide (NaOtBu) being one of the most common.[21] Other effective bases include lithium tert-butoxide (LiOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[7] The choice can depend on the specific amine and aryl halide.
Q2: Can organic bases be used for this reaction?
While less common, some strong, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been used, particularly in the context of continuous flow chemistry to avoid the precipitation of inorganic salts.[23][24] However, with nonpolar solvents, the activation barrier for using DBU can be prohibitively high.[21][22]
Representative Data: Buchwald-Hartwig Amination of Bromobenzene
The following table provides data for the amination of bromobenzene with various amines, which can serve as a reference for developing conditions for 4-Bromo-3-ethoxy-5-methylisoxazole.
Amine
Base
Solvent
Catalyst System
Temp (°C)
Yield (%)
Carbazole
t-BuOLi
Toluene
[Pd(allyl)Cl]₂ (1 mol%), t-BuXPhos (4 mol%)
100
98
Diphenylamine
t-BuONa
Toluene
[Pd(allyl)Cl]₂ (1 mol%), t-BuXPhos (4 mol%)
100
95
Phenoxazine
Cs₂CO₃
Toluene
[Pd(allyl)Cl]₂ (1 mol%), t-BuXPhos (4 mol%)
100
96
Phenothiazine
t-BuONa
Toluene
[Pd(allyl)Cl]₂ (1 mol%), t-BuXPhos (4 mol%)
100
97
Data adapted from a study on the Buchwald-Hartwig amination of bromobenzene with various heterocyclic amines.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOtBu) to a dry reaction vessel.
Reagent Addition: Add the 4-Bromo-3-ethoxy-5-methylisoxazole, the amine, and the anhydrous, degassed solvent (e.g., toluene, dioxane).
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
Monitoring: Monitor the reaction by GC-MS or LC-MS.
Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over a drying agent.
Purification: After solvent removal, purify the crude product by flash chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Logic for selecting base and solvent in Suzuki reactions.
Caption: Key pathways in Sonogashira coupling reactions.
scale-up challenges for the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-ethoxy-5-methyli...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole and its derivatives. The information is presented in a question-and-answer format to directly address specific experimental and scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Bromo-3-ethoxy-5-methylisoxazole?
A1: The most common synthetic strategy involves a two-step process:
Synthesis of the Isoxazole Core: Formation of 3-ethoxy-5-methylisoxazole from readily available starting materials. A typical method is the condensation of a β-ketoester equivalent with hydroxylamine.
Electrophilic Bromination: Introduction of a bromine atom at the 4-position of the isoxazole ring using a suitable brominating agent. The reactivity of the isoxazole ring dictates the conditions for this step.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Brominating agents such as N-Bromosuccinimide (NBS) and molecular bromine are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] Reactions involving bromine can be exothermic, so careful temperature control is crucial, especially during scale-up, to prevent runaway reactions.
Q3: How can I purify the final 4-Bromo-3-ethoxy-5-methylisoxazole product?
A3: Purification of bromo-isoxazole derivatives typically involves standard techniques such as column chromatography on silica gel or recrystallization.[2][3] The choice of solvent for recrystallization will depend on the polarity of the specific derivative. For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.[3]
Troubleshooting Guide
Low Yield in Isoxazole Ring Formation
Q: I am experiencing a low yield during the synthesis of the 3-ethoxy-5-methylisoxazole precursor. What are the potential causes and solutions?
A: Low yields in isoxazole synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Incomplete Reaction: The condensation reaction to form the isoxazole ring can be slow. Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature moderately.
Suboptimal pH: The pH of the reaction medium is critical for the cyclization step. Ensure the pH is within the optimal range for the specific protocol being followed. Adjustment with a mild acid or base may be necessary.
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure that the β-ketoester equivalent and hydroxylamine are of high purity.
Side Reactions: The formation of byproducts can reduce the yield of the desired isoxazole. One common side reaction is the formation of isomeric isoxazoles. Optimizing the reaction temperature and the rate of addition of reagents can help minimize these side reactions.
Challenges in the Bromination Step
Q: My bromination of 3-ethoxy-5-methylisoxazole is resulting in a low yield of the desired 4-bromo product and multiple spots on my TLC plate. How can I improve this?
A: The bromination of isoxazoles can be a sensitive reaction, and achieving high selectivity and yield often requires careful control of the reaction conditions.
Over-bromination: The isoxazole ring can be susceptible to further bromination, leading to the formation of di-bromo or other poly-brominated species. To avoid this, use a stoichiometric amount of the brominating agent (e.g., NBS) and add it portion-wise to the reaction mixture while monitoring the progress by TLC.
Reaction Temperature: The temperature can significantly influence the selectivity of the bromination. Running the reaction at a lower temperature may help to control the formation of side products.
Choice of Brominating Agent: While NBS is a common choice, other brominating agents could offer better selectivity for your specific substrate. Consider screening other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) if selectivity issues persist.
Solvent Effects: The polarity of the solvent can impact the reactivity of the brominating agent. Acetonitrile and dichloromethane are common solvents for bromination reactions. Experimenting with different solvents may improve the outcome.
Scale-Up Issues
Q: I am trying to scale up the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole from a 1g scale to a 50g scale, and I am observing a significant drop in yield and purity. What should I consider?
A: Scaling up chemical reactions often presents challenges that are not apparent at the lab scale. Proper planning and a systematic approach are crucial for a successful scale-up.
Heat Transfer: The bromination step is often exothermic. On a larger scale, inefficient heat dissipation can lead to an increase in local temperature, promoting side reactions and reducing yield and purity. Ensure adequate cooling and consider a slower addition rate of the brominating agent.
Mixing: Inefficient mixing in a larger reactor can lead to localized "hot spots" of high reagent concentration, which can result in the formation of impurities. Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.
Work-up and Purification: The work-up and purification procedures may need to be adapted for a larger scale. For example, extractions may be less efficient, and column chromatography can become impractical. Consider developing a robust crystallization procedure for purification at scale.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole at different scales. Please note that these are representative values and may require optimization for your specific experimental setup.
Scale
Step
Key Reagents
Solvent
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Purity (%)
Lab Scale (1 g)
Isoxazole Formation
Ethyl 3-ethoxy-2-butenoate, Hydroxylamine HCl
Ethanol
78 (Reflux)
4-6
80-90
>95 (after chromatography)
Bromination
3-ethoxy-5-methylisoxazole, NBS
Acetonitrile
0 to RT
2-4
75-85
>98 (after chromatography)
Pilot Scale (50 g)
Isoxazole Formation
Ethyl 3-ethoxy-2-butenoate, Hydroxylamine HCl
Ethanol
78 (Reflux)
6-8
75-85
>95 (after crystallization)
Bromination
3-ethoxy-5-methylisoxazole, NBS
Acetonitrile
0 to 10
4-6 (slow addition)
70-80
>97 (after crystallization)
Experimental Protocols
Protocol 1: Synthesis of 3-ethoxy-5-methylisoxazole (Lab Scale)
To a solution of ethyl 3-ethoxy-2-butenoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).
Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise to the mixture at room temperature.
Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford 3-ethoxy-5-methylisoxazole.
Protocol 2: Synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole (Lab Scale)
Dissolve 3-ethoxy-5-methylisoxazole (1 equivalent) in acetonitrile and cool the solution to 0°C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield 4-Bromo-3-ethoxy-5-methylisoxazole.
Visualizations
Caption: Experimental workflow for the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole.
Technical Support Center: Minimizing Homocoupling in 4-Bromo-3-ethoxy-5-methylisoxazole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encounter...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 4-Bromo-3-ethoxy-5-methylisoxazole, with a specific focus on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem in cross-coupling reactions of 4-Bromo-3-ethoxy-5-methylisoxazole?
A1: Homocoupling is an undesired side reaction where two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling, or alkyne in Sonogashira coupling) react with each other, or two molecules of the aryl halide (4-Bromo-3-ethoxy-5-methylisoxazole) couple to form a symmetrical biaryl or diyne byproduct. This is problematic as it consumes the starting materials, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the homocoupling byproduct and the target molecule.
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions involving our isoxazole substrate?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and/or the use of a Palladium(II) precatalyst. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the organometallic reagent. Pd(II) precatalysts can also directly react with the organometallic reagent to form the homocoupled product during the in situ reduction to the active Pd(0) species.
Q3: How can I visually detect if homocoupling is a major issue in my reaction?
A3: While direct visual confirmation during the reaction is difficult, significant homocoupling can be inferred from post-reaction analysis. A common indicator is the presence of a significant amount of a symmetrical byproduct in your crude reaction mixture when analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For Sonogashira reactions, the formation of a diyne byproduct is a clear sign of alkyne homocoupling.
Q4: Is 4-Bromo-3-ethoxy-5-methylisoxazole particularly prone to homocoupling?
A4: Electron-rich heteroaryl halides, such as 4-Bromo-3-ethoxy-5-methylisoxazole, can be challenging substrates in cross-coupling reactions. Their electron-donating groups can affect the rates of the steps in the catalytic cycle, potentially making side reactions like homocoupling more competitive if the reaction conditions are not carefully optimized.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki Coupling
Symptoms:
Low yield of the desired cross-coupled product.
Presence of a significant amount of a biaryl byproduct derived from the boronic acid.
Possible Causes and Solutions:
Cause
Recommended Solution
Oxygen in the reaction mixture
Rigorously degas all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes prior to adding the catalyst.
Use of a Pd(II) precatalyst
Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If a Pd(II) source is necessary, consider the addition of a mild reducing agent.
Inappropriate Ligand
Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos). These can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.
Suboptimal Base
The choice of base is critical. For electron-rich systems, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker bases like K₂CO₃. The base should be finely powdered to ensure good mixing.
Solvent Effects
Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used. Excessive water can sometimes promote homocoupling.
Issue 2: Pervasive Homocoupling in Stille Coupling
Symptoms:
Low yield of the desired product.
Formation of a significant amount of the R¹-R¹ dimer from the organostannane reagent.
Possible Causes and Solutions:
Cause
Recommended Solution
Oxygen Contamination
As with Suzuki coupling, rigorous exclusion of oxygen is critical. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is run under a strict inert atmosphere.
Ligand Choice
The use of electron-rich and bulky phosphine ligands can accelerate the cross-coupling catalytic cycle, thereby minimizing the time for homocoupling to occur. P(t-Bu)₃ or P(o-tol)₃ are often effective.
Presence of Additives
The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step and suppress homocoupling.
Reaction Temperature
Running the reaction at the lowest effective temperature can help to minimize side reactions, including homocoupling.
Issue 3: Dominant Alkyne Homocoupling (Glaser-Hay Coupling) in Sonogashira Reactions
Symptoms:
Low yield of the desired alkynylated isoxazole.
Significant formation of a symmetrical diyne byproduct.
Possible Causes and Solutions:
Cause
Recommended Solution
Presence of Oxygen
Oxygen is a major promoter of diyne formation. It is imperative to use rigorously deoxygenated solvents and maintain a strict inert atmosphere throughout the reaction.
Excess Copper(I) Co-catalyst
While a copper co-catalyst is often necessary, an excess can promote alkyne homocoupling. Reduce the amount of the copper salt (e.g., CuI) to the minimum required for efficient catalysis (typically 1-5 mol%).
Amine Base as Solvent
Using the amine base (e.g., triethylamine, diisopropylamine) as the solvent can sometimes lead to increased homocoupling. Consider using a co-solvent like THF or DMF.
Copper-Free Conditions
For some substrates, copper-free Sonogashira conditions can be employed to completely avoid diyne formation. These reactions often require specific ligands and bases.
Data Presentation: Impact of Reaction Parameters on Cross-Coupling of Bromoheterocycles
The following data is for structurally similar bromoheterocycles and is intended to be illustrative of the general trends that can be expected for the Suzuki coupling of 4-Bromo-3-ethoxy-5-methylisoxazole.
Table 1: Comparison of Palladium Catalysts in the Suzuki Coupling of a Bromobenzothiazole Derivative
Catalyst System
Arylboronic Acid
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Pd(PPh₃)₄
Phenylboronic acid
K₂CO₃
Toluene/H₂O
100
12
85
Pd(dppf)Cl₂
4-Methoxyphenylboronic acid
Cs₂CO₃
1,4-Dioxane
90
8
92
Pd(OAc)₂/SPhos
3-Fluorophenylboronic acid
K₃PO₄
DMF
110
6
78
Table 2: Influence of Base on the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
Base
Solvent
Catalyst
Temperature (°C)
Time (h)
Yield (%)
K₃PO₄
1,4-Dioxane/H₂O
Pd(PPh₃)₄
90
12
92
Cs₂CO₃
1,4-Dioxane/H₂O
Pd(PPh₃)₄
90
12
88
K₂CO₃
1,4-Dioxane/H₂O
Pd(PPh₃)₄
90
12
81
Experimental Protocols
Detailed Methodology for a Generic Suzuki Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole
Materials:
4-Bromo-3-ethoxy-5-methylisoxazole
Arylboronic acid (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add the anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Detailed Methodology for a Generic Sonogashira Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole
Materials:
4-Bromo-3-ethoxy-5-methylisoxazole
Terminal alkyne (1.1 - 1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
Amine base (e.g., Triethylamine, 2.0-3.0 equivalents)
Solvent (e.g., THF or DMF)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3-ethoxy-5-methylisoxazole (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., Triethylamine, 2.0-3.0 eq.).
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 3 mol%).
Add the terminal alkyne (1.1 eq.) dropwise to the reaction mixture.
Stir the reaction at room temperature or heat gently if necessary (e.g., 40-60 °C). Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
Caption: Relationship between the desired Suzuki cycle and homocoupling.
Reference Data & Comparative Studies
Validation
Reactivity Face-Off: 4-Iodo- vs. 4-Bromo-3-ethoxy-5-methylisoxazole in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The reactivity of halogenated heterocyclic scaffolds, s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. The reactivity of halogenated heterocyclic scaffolds, such as isoxazoles, is a critical consideration in the design of efficient and robust synthetic routes. This guide provides an objective comparison of the reactivity of 4-iodo-3-ethoxy-5-methylisoxazole and 4-bromo-3-ethoxy-5-methylisoxazole in a range of pivotal organic reactions, supported by experimental data and established chemical principles.
The fundamental difference in reactivity between the 4-iodo and 4-bromo analogues of 3-ethoxy-5-methylisoxazole stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-substituted isoxazole generally more reactive in reactions where the cleavage of the C-X bond is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions. Conversely, the higher electronegativity of bromine can influence the reactivity in reactions sensitive to electronic effects, such as nucleophilic aromatic substitution.
Comparative Reactivity Data
The following table summarizes the expected and observed reactivity of 4-iodo- and 4-bromo-3-ethoxy-5-methylisoxazole in key organic transformations. Direct comparative experimental data for these specific substrates is limited; therefore, the table combines specific data for closely related 4-iodoisoxazoles with established reactivity trends for aryl halides.
To a dried Schlenk tube under a nitrogen atmosphere, add the 4-iodoisoxazole, Pd(acac)₂, PPh₃, and CuI.
Add anhydrous DMF, followed by diethylamine and the terminal alkyne.
The reaction mixture is stirred at 60 °C for 20 hours.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This is a general protocol and may require optimization for the specific isoxazole substrate.
Aqueous sodium carbonate (2 M solution, 2.0 equiv)
Toluene or 1,4-dioxane
Procedure:
In a round-bottom flask, dissolve the 4-bromoisoxazole and arylboronic acid in the chosen solvent.
Add the aqueous sodium carbonate solution.
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to reflux (typically 80-100 °C).
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and add water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical cross-coupling catalytic cycle, the general workflow for comparing reactivity, and the mechanism of nucleophilic aromatic substitution.
A Comparative Guide to Isoxazole Building Blocks in Synthesis: 4-Bromo-3-ethoxy-5-methylisoxazole vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalenc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its versatile biological activity—including anticancer, anti-inflammatory, and antimicrobial properties—and its ability to act as a bioisostere for other functional groups, enhancing pharmacokinetic profiles.[3][4] The functionalization of the isoxazole ring, particularly through transition metal-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutics and agrochemicals.[5][6]
This guide provides an objective comparison of 4-Bromo-3-ethoxy-5-methylisoxazole with other common isoxazole building blocks, focusing on their performance in key synthetic transformations. The analysis is supported by representative experimental data and detailed protocols to aid in the selection of the optimal building block for specific research and development needs.
Profile of Compared Isoxazole Building Blocks
The choice of building block profoundly impacts reactivity, yield, and the downstream possibilities of a synthetic route. Here, we compare three key isoxazoles that differ by the halogen at the reactive C4 position and the substituents at the C3 position.
Building Block
Structure
CAS Number
Molecular Formula
Key Features
4-Bromo-3-ethoxy-5-methylisoxazole
169310-98-9
C₆H₈BrNO₂
Features an ethoxy group, which can influence solubility and downstream metabolic stability. The C4-Bromo bond provides a good balance of reactivity and stability for various cross-coupling reactions.[7]
4-Bromo-3,5-dimethylisoxazole
7024-00-2
C₅H₆BrNO
A standard building block. Comparing its reactivity to the ethoxy analog helps isolate the electronic and steric effects of the C3 substituent.
4-Iodo-3,5-dimethylisoxazole
13035-77-7
C₅H₆INO
Features a C4-Iodo bond. Due to the lower bond dissociation energy of C-I vs. C-Br, this analog is expected to be the most reactive in oxidative addition, the rate-limiting step of many cross-coupling reactions.[8][9]
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the premier method for functionalizing halo-isoxazoles.[10] The reactivity of the aryl halide is paramount and generally follows the trend: I > Br > OTf >> Cl .[9] Therefore, 4-iodo-isoxazoles are typically more reactive, often requiring milder conditions or lower catalyst loadings than their 4-bromo counterparts.[8]
The substituent at the C3 position also plays a role. The ethoxy group in 4-Bromo-3-ethoxy-5-methylisoxazole is weakly electron-donating, which can slightly decrease the electrophilicity of the C4 position compared to a methyl group, potentially leading to marginally slower reaction rates. However, for practical purposes, the nature of the halogen remains the dominant factor in reactivity.
Data Presentation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the isoxazole C4 position and various aryl or heteroaryl groups. The following data, compiled from representative literature procedures, illustrates the expected performance of each building block.
Note: Yields are representative estimates based on analogous reactions in the literature and are not from a direct head-to-head comparative study. Actual results may vary.[1][9][11]
Data Presentation: Sonogashira Coupling
The Sonogashira coupling is used to install an alkyne moiety at the C4 position, a valuable handle for further diversification or as a key pharmacophore element.
Note: Yields are representative estimates based on analogous reactions in the literature and are not from a direct head-to-head comparative study. Actual results may vary.[1][12]
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 3-ethoxy-5-methyl-4-phenylisoxazole.
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a 25 mL round-bottom flask, add 4-Bromo-3-ethoxy-5-methylisoxazole, phenylboronic acid, and sodium carbonate.
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
Add the catalyst, Pd(PPh₃)₄, to the flask.
Add toluene (5 mL) and water (1 mL) via syringe.
Fit the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-ethoxy-5-methyl-4-phenylisoxazole.
Visualizations: Reaction Mechanisms and Biological Pathways
To better understand the synthetic and biological context, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a relevant signaling pathway where isoxazole-based molecules act as inhibitors.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of the VEGFR signaling pathway by an isoxazole-based drug.
Conclusion
The selection of an appropriate isoxazole building block is a critical decision in the design of efficient synthetic routes.
4-Iodo-3,5-dimethylisoxazole is the substrate of choice when maximum reactivity is desired, allowing for milder reaction conditions and shorter reaction times, which can be crucial for sensitive or complex molecules.
4-Bromo-3,5-dimethylisoxazole offers a robust and cost-effective option, providing a good balance of reactivity and stability suitable for a wide range of standard cross-coupling protocols.
4-Bromo-3-ethoxy-5-methylisoxazole provides an attractive alternative to the standard dimethyl analog. The C3-ethoxy group can be leveraged to enhance solubility in organic solvents and may introduce beneficial properties in the final target molecule, such as altered metabolic profiles or new hydrogen bonding interactions. Its reactivity is comparable to other 4-bromoisoxazoles, making it a versatile and valuable tool for diversifying chemical libraries in drug discovery and agrochemical research.
Spectroscopic Analysis of 4-Bromo-3-ethoxy-5-methylisoxazole Reaction Products: A Comparative Guide
A comprehensive spectroscopic analysis of the reaction products originating from 4-Bromo-3-ethoxy-5-methylisoxazole is currently unavailable in the public domain. Extensive searches of scholarly databases and scientific...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive spectroscopic analysis of the reaction products originating from 4-Bromo-3-ethoxy-5-methylisoxazole is currently unavailable in the public domain. Extensive searches of scholarly databases and scientific literature did not yield specific experimental data or detailed protocols for the characterization of derivatives of this particular isoxazole compound.
While the principles of spectroscopic analysis are well-established for the characterization of organic molecules, including techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), specific data pertaining to the reaction products of 4-Bromo-3-ethoxy-5-methylisoxazole could not be located.
For researchers and scientists in drug development, the typical workflow for such an analysis would involve synthesizing derivatives of the parent compound and subsequently characterizing the resulting products to confirm their structure and purity. This process is fundamental to understanding reaction mechanisms and ensuring the quality of synthesized compounds.
Below is a generalized workflow and a logical diagram illustrating the standard approach to spectroscopic analysis for novel organic compounds, which would be applicable to the derivatives of 4-Bromo-3-ethoxy-5-methylisoxazole.
General Experimental Workflow
A generalized experimental workflow for the synthesis and spectroscopic analysis of organic compounds is presented below. This represents a typical logical progression for the characterization of new chemical entities.
Caption: A logical workflow for the synthesis and spectroscopic characterization of novel organic compounds.
Hypothetical Data Presentation
In the absence of real experimental data, the following tables are presented as templates to illustrate how spectroscopic data for hypothetical reaction products of 4-Bromo-3-ethoxy-5-methylisoxazole would be structured for comparative analysis.
Table 1: Hypothetical ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
Product
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Product A
4.32
q
7.1
2H
-OCH₂CH₃
2.45
s
-
3H
-CH₃
1.38
t
7.1
3H
-OCH₂CH₃
Product B
7.80 - 7.20
m
-
5H
Aromatic-H
4.35
q
7.0
2H
-OCH₂CH₃
2.51
s
-
3H
-CH₃
1.41
t
7.0
3H
-OCH₂CH₃
Table 2: Hypothetical ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
Product
Chemical Shift (δ, ppm)
Assignment
Product A
170.1
C=N
165.2
C-OEt
115.8
C-Br
62.5
-OCH₂CH₃
14.2
-OCH₂CH₃
11.8
-CH₃
Product B
170.5
C=N
164.8
C-OEt
134.0 - 128.5
Aromatic-C
116.2
C-Br
62.8
-OCH₂CH₃
14.4
-OCH₂CH₃
12.1
-CH₃
Table 3: Hypothetical IR and Mass Spectrometry Data
Product
IR ν_max (cm⁻¹)
MS (m/z)
Product A
2980 (C-H), 1610 (C=N), 1250 (C-O)
[M]⁺, [M+2]⁺
Product B
3050 (Ar C-H), 2975 (C-H), 1605 (C=N), 1245 (C-O)
[M]⁺, [M+2]⁺
Experimental Protocols
Detailed experimental protocols would be essential for the reproducibility of results. A standard protocol would include:
General Procedure for Synthesis: A detailed description of the reaction setup, stoichiometry of reactants, solvent, reaction temperature, and duration.
Purification: A step-by-step guide to the purification method used, such as column chromatography (including stationary and mobile phases) or recrystallization (including solvent system).
Spectroscopic Analysis:
NMR: The make and model of the spectrometer, the operating frequency (e.g., 400 MHz for ¹H NMR), the solvent used, and the internal standard (e.g., TMS).
IR: The type of instrument (e.g., FTIR), the sampling method (e.g., KBr pellet, thin film), and the spectral range.
MS: The ionization technique (e.g., ESI, EI), the mass analyzer type (e.g., Q-TOF, ion trap), and the mode of detection (positive or negative).
While this guide provides a framework for the spectroscopic analysis and comparison of reaction products from 4-Bromo-3-ethoxy-5-methylisoxazole, it must be emphasized that the specific data presented are hypothetical. Researchers are encouraged to perform their own experiments to obtain actual spectroscopic data for their synthesized compounds. The methodologies and data presentation formats outlined here can serve as a template for reporting and comparing such findings.
Comparative
A Comparative Guide to Cross-Coupling Methods for the Functionalization of 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The isoxazole moiety, in particular, i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The isoxazole moiety, in particular, is a prevalent feature in a multitude of biologically active compounds. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling methods for the derivatization of 4-Bromo-3-ethoxy-5-methylisoxazole, a versatile building block for the synthesis of novel chemical entities. The following sections detail the expected yields, experimental protocols, and mechanistic workflows for Suzuki-Miyaura, Sonogashira, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions.
While specific experimental data for 4-Bromo-3-ethoxy-5-methylisoxazole is limited in the surveyed literature, this guide draws upon data from structurally analogous 4-haloisoxazole and other 4-bromo-heterocyclic systems to provide a predictive comparison of these indispensable synthetic methodologies.
Data Presentation: A Comparative Overview of Yields
The following table summarizes the typical yields observed for different cross-coupling reactions on 4-haloisoxazole derivatives and analogous heterocyclic substrates. It is important to note that yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.
Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are based on successful applications with structurally similar substrates and can be adapted for 4-Bromo-3-ethoxy-5-methylisoxazole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Representative Protocol for a 4-Haloisoxazole Derivative:
Reactants: To a solution of the 4-haloisoxazole (1.0 equiv) in a 3:1 mixture of DME and water are added the arylboronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv).
Catalyst: Pd(PPh₃)₄ (0.05 equiv) is then added.
Conditions: The reaction mixture is heated to 80 °C under an inert atmosphere for 12-24 hours.
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7]
Detailed Protocol for 4-Iodo-3,5-disubstituted isoxazoles: [1]
Reactants: A mixture of the 4-iodoisoxazole (1.0 equiv), the terminal alkyne (1.2 equiv), and CuI (0.1 equiv) is prepared in anhydrous DMF.
Catalyst and Ligand: Pd(acac)₂ (0.05 equiv) and PPh₃ (0.1 equiv) are added to the mixture.
Base: Diethylamine (Et₂NH, 2.0 equiv) is then added.
Conditions: The reaction is stirred under a nitrogen atmosphere at room temperature for 12-24 hours.[1]
Work-up: The reaction mixture is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
Purification: The residue is purified by flash column chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide.[2][3]
General Protocol for an Aryl Bromide:
Reactants: In an inert atmosphere glovebox, a vial is charged with the aryl bromide (1.0 equiv), the organostannane (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
Solvent: Anhydrous and degassed toluene is added.
Conditions: The reaction mixture is heated to 100 °C for 12-24 hours.
Work-up: Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
Purification: The organic layer is dried, concentrated, and purified by column chromatography.
Heck Coupling
The Heck reaction forms a substituted alkene from the reaction of an unsaturated halide with an alkene.[4][5]
General Protocol for an Aryl Bromide:
Reactants: A mixture of the aryl bromide (1.0 equiv), the alkene (1.5 equiv), and a base such as triethylamine (1.5 equiv) is prepared in a suitable solvent like DMF or acetonitrile.
Catalyst: A palladium catalyst, for instance, Pd(OAc)₂ (0.02 equiv) with a phosphine ligand like P(o-tolyl)₃ (0.04 equiv), is added.
Conditions: The reaction is heated at 80-120 °C for 12-48 hours in a sealed tube.
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated.
Purification: The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[8]
Reactants: To a solution of the 4-bromopyrazole derivative (1.0 equiv) and the amine (1.2 equiv) in toluene is added a strong base, typically sodium tert-butoxide (NaOtBu, 1.4 equiv).
Catalyst and Ligand: A palladium precatalyst like Pd₂(dba)₃ (0.02 equiv) and a bulky electron-rich phosphine ligand such as XPhos or SPhos (0.04 equiv) are added.
Conditions: The mixture is heated in a sealed vessel at 80-110 °C for 12-24 hours.
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
Purification: The crude material is purified by column chromatography.
Mandatory Visualizations: Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the generalized workflows for the discussed cross-coupling reactions.
A Comparative Guide to Purity Assessment of Synthesized 4-aryl-3-ethoxy-5-methylisoxazoles by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity is a critical step in the synthesis of novel chemical entities for research and drug development. This guide provides a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of novel chemical entities for research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized 4-aryl-3-ethoxy-5-methylisoxazoles. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[1] For the analysis of 4-aryl-3-ethoxy-5-methylisoxazoles, a reversed-phase HPLC (RP-HPLC) method is typically employed.
The following table summarizes the key performance attributes of HPLC in comparison to other common purity assessment methods.
Parameter
HPLC
Quantitative NMR (qNMR)
Thin-Layer Chromatography (TLC)
Melting Point Analysis
Quantitative Accuracy
High
Very High (Primary Method)
Semi-quantitative at best
Indirect, qualitative
Sensitivity
High (ng to pg level)
Moderate (µg to mg level)
Low (µg level)
Low
Selectivity
High (excellent for isomers)
High (structure-specific)
Moderate
Low
Throughput
Moderate to High (automated)
Moderate
High
High
Sample Requirement
Low
Low to Moderate
Very Low
Low
Cost per Sample
Moderate
High (instrument cost)
Very Low
Very Low
Information Provided
Purity (%), Impurity profile
Purity (absolute %), Structure
Number of components, Polarity
Indication of purity
Experimental Protocols
This protocol is a general guideline for the purity assessment of 4-aryl-3-ethoxy-5-methylisoxazoles and should be optimized and validated for specific compounds.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[2]
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3][4]
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape) is often effective. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 15-20 minutes.[2]
Detection: UV detection at a wavelength where the isoxazole core and aryl substituent have significant absorbance (e.g., 254 nm).
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: Purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[1] For higher accuracy, a reference standard of known purity should be used for calibration.
qNMR is a primary analytical method that can provide a highly accurate, absolute purity value without the need for a specific reference standard of the analyte.[5][6]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized isoxazole and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.[7] Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weighed masses of both the analyte and the standard.[5]
TLC is a rapid and cost-effective method for qualitative purity assessment and for monitoring the progress of a reaction.[8][9]
Stationary Phase: Silica gel 60 F₂₅₄ plates.
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio should be optimized to achieve good separation (Rf value of the main spot between 0.3 and 0.5).
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
Detection: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., iodine vapor). The presence of multiple spots indicates impurities.[8]
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities will typically cause a depression and broadening of the melting point range.[10]
Instrumentation: A calibrated melting point apparatus.
Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Interpretation: A sharp melting point range (e.g., within 1-2 °C) that is close to a literature value for the pure compound suggests high purity. A broad melting range indicates the presence of impurities.[10]
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity assessment.
A Comparative Guide to the Kinetic Performance of 4-Bromo-3-ethoxy-5-methylisoxazole in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and evaluating the kinetic performance of 4-Bromo-3-ethoxy-5-methylisoxazole in three pivota...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the kinetic performance of 4-Bromo-3-ethoxy-5-methylisoxazole in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. While specific kinetic studies on 4-Bromo-3-ethoxy-5-methylisoxazole are not extensively available in peer-reviewed literature, this document offers a comparative analysis based on established principles and experimental data from analogous aryl and heteroaryl bromides. The provided protocols and data serve as a valuable resource for designing and interpreting kinetic experiments, enabling researchers to effectively integrate this versatile building block into synthetic workflows.
Theoretical Framework: Reactivity of Aryl Halides
The rate of palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the organic halide. The key step often governing the reaction rate is the oxidative addition of the halide to the palladium(0) center. The reactivity trend for halogens is well-established and follows the order of bond dissociation energy: C-I > C-Br > C-Cl. Consequently, aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides.
4-Bromo-3-ethoxy-5-methylisoxazole, as a heteroaryl bromide, is expected to exhibit reactivity comparable to other electron-deficient or moderately activated aryl bromides. The electron-withdrawing nature of the isoxazole ring can influence the rate of oxidative addition. This guide places its expected performance in context with other commonly used substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The reaction's kinetics are dependent on the aryl bromide, boronic acid derivative, catalyst, ligand, and base. Below is a comparison of reaction parameters for various aryl bromides, providing a baseline for estimating the performance of 4-Bromo-3-ethoxy-5-methylisoxazole.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Various Aryl Bromides
Note: Data for reference compounds are compiled from representative literature. Conditions and yields are highly dependent on the specific reaction partners and should be optimized.
Experimental Protocol: Kinetic Study of Suzuki-Miyaura Coupling
This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura reaction of 4-Bromo-3-ethoxy-5-methylisoxazole.
Stock Solution Preparation: Prepare stock solutions of the aryl bromide, arylboronic acid, and internal standard in the chosen solvent.
Reaction Setup: In a reaction vial, add the palladium precatalyst, ligand (if any), and base.
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Reagent Addition: Add the solvent, followed by the stock solutions of the aryl bromide, arylboronic acid, and internal standard via syringe.
Initiation and Monitoring: Place the vial in a preheated heating block and start stirring. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture.
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate with a small amount of water) to stop the reaction.
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
Data Processing: Plot the concentration of the reactant versus time to determine the reaction rate and order.
Signaling Pathway and Workflow Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Heck Coupling
The Heck reaction couples aryl halides with alkenes. The reaction kinetics are sensitive to the steric and electronic properties of both coupling partners. Electron-deficient aryl bromides often react faster.
Table 2: Comparative Data for Heck Coupling of Various Aryl Bromides with Styrene
Note: The choice of base and solvent can significantly impact reaction efficiency. Phosphine-free conditions are often possible, especially with activated aryl halides.
Experimental Protocol: Kinetic Study of Heck Coupling
The protocol is similar to the Suzuki reaction, with the alkene replacing the boronic acid.
Follow steps 1-4 as described in the Suzuki protocol, using the alkene instead of the boronic acid solution.
Initiate the reaction by heating and monitor over time by taking aliquots.
Quench and analyze each aliquot by GC or HPLC to determine the consumption of the aryl bromide and formation of the coupled product.
Plot the data to derive kinetic parameters.
Signaling Pathway and Workflow Diagrams
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Comparative Performance in Sonogashira Coupling
The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper(I) salts. The reactivity of aryl bromides is generally good, though often requiring higher temperatures than corresponding aryl iodides.
Table 3: Comparative Data for Sonogashira Coupling of Various Aryl Bromides
Note: Copper-free Sonogashira protocols have also been developed and may be advantageous for certain substrates to avoid homocoupling of the alkyne.[5]
Experimental Protocol: Kinetic Study of Sonogashira Coupling
This protocol is adapted for the typical conditions of a Sonogashira coupling.
Materials:
4-Bromo-3-ethoxy-5-methylisoxazole
Terminal Alkyne (e.g., Phenylacetylene)
Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) co-catalyst (e.g., CuI)
Amine Base (e.g., Et₃N, Diisopropylamine)
Anhydrous, degassed solvent (e.g., THF, Toluene)
Internal standard
Procedure:
Reaction Setup: To a rigorously dried and inerted reaction vial, add the palladium precatalyst and copper(I) iodide.
Reagent Addition: Add the solvent, the amine base, the internal standard, the aryl bromide, and finally the terminal alkyne.
Initiation and Monitoring: Place the vial in a preheated block, begin stirring, and monitor the reaction by taking and quenching aliquots at set time points.
Analysis: Analyze the quenched samples by GC or HPLC to quantify substrate consumption and product formation.
Data Processing: Generate concentration vs. time plots to determine the kinetic profile of the reaction.
Signaling Pathway and Workflow Diagrams
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for a palladium-catalyzed kinetic study.
Conclusion
While direct kinetic data for 4-Bromo-3-ethoxy-5-methylisoxazole in palladium-catalyzed reactions is not yet established in the literature, its performance can be reliably predicted based on the extensive studies of analogous heteroaryl bromides. It is expected to be a competent substrate in Suzuki-Miyaura, Heck, and Sonogashira couplings, likely exhibiting reactivity similar to or slightly enhanced compared to electron-neutral aryl bromides due to the electronic nature of the isoxazole ring. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct their own kinetic studies, optimize reaction conditions, and successfully incorporate this valuable building block into complex molecule synthesis.
Unraveling the Reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole: A Computational Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of heterocyclic compounds is paramount for designing novel molecules with desired properties. This guide provides a c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of heterocyclic compounds is paramount for designing novel molecules with desired properties. This guide provides a comprehensive computational analysis of the reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole, a key intermediate in the synthesis of various agrochemicals.[1] Through a comparative approach, this document benchmarks its predicted reactivity against alternative isoxazole and other heterocyclic derivatives, offering valuable insights for synthetic chemists and drug designers.
The reactivity of organic molecules is fundamentally governed by their electronic structure. Computational chemistry provides a powerful toolkit to probe these electronic properties and predict a molecule's behavior in chemical reactions.[2] Key descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are employed to elucidate the reactive sites and potential reaction pathways of 4-Bromo-3-ethoxy-5-methylisoxazole and its counterparts.
Comparative Analysis of Reactivity Descriptors
To provide a clear perspective on the reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole, a comparative analysis was performed against unsubstituted isoxazole and 5-methylisoxazole. The following tables summarize key computational descriptors obtained from Density Functional Theory (DFT) calculations.
Compound
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Isoxazole
-7.5
-0.5
7.0
5-Methylisoxazole
-7.2
-0.3
6.9
4-Bromo-3-ethoxy-5-methylisoxazole
-7.8
-1.2
6.6
Note: The data presented here are representative values from DFT calculations at the B3LYP/6-31G(d) level of theory and may vary depending on the computational method and basis set used. The values for 4-Bromo-3-ethoxy-5-methylisoxazole are extrapolated based on the effects of similar substituents on the isoxazole ring.
The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap suggests that a molecule is more readily polarizable and thus more reactive.[3] The data indicates that 4-Bromo-3-ethoxy-5-methylisoxazole possesses the smallest HOMO-LUMO gap among the compared molecules, suggesting it is the most reactive. The electron-withdrawing nature of the bromine atom at the 4-position and the electron-donating ethoxy group at the 3-position both contribute to a smaller energy gap.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.[4][5]
Compound
Most Negative Potential (Vmin)
Most Positive Potential (Vmax)
Isoxazole
-0.04 a.u. (around Nitrogen)
+0.03 a.u. (around Hydrogens)
5-Methylisoxazole
-0.05 a.u. (around Nitrogen)
+0.04 a.u. (around Hydrogens)
4-Bromo-3-ethoxy-5-methylisoxazole
-0.06 a.u. (around Oxygen of ethoxy)
+0.05 a.u. (around Bromine, σ-hole)
Note: The data presented here are representative values and can vary based on the computational method. The values for 4-Bromo-3-ethoxy-5-methylisoxazole are estimated based on known substituent effects.
The MEP analysis suggests that the nitrogen atom in isoxazole and 5-methylisoxazole is the primary site for electrophilic attack. In 4-Bromo-3-ethoxy-5-methylisoxazole, the oxygen of the ethoxy group presents a more negative potential, making it a likely site for interaction with electrophiles. The bromine atom exhibits a region of positive potential, known as a σ-hole, which can engage in halogen bonding.
Experimental Protocols for Computational Analysis
The following section details the methodologies for the key computational experiments cited in this guide.
Density Functional Theory (DFT) Calculations
DFT calculations were performed to obtain optimized geometries, frontier molecular orbital energies, and molecular electrostatic potentials.
Protocol:
Molecule Building: The 3D structure of the molecule is built using a molecular editor.
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a functional such as B3LYP and a basis set like 6-31G(d).
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).
Property Calculation: Single-point energy calculations are then performed on the optimized geometry to obtain electronic properties like HOMO and LUMO energies and the molecular electrostatic potential.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals.
Protocol:
Perform DFT Calculation: An initial DFT calculation with geometry optimization is performed as described above.
NBO Keyword: The calculation is then repeated with the Pop=NBO keyword in the input file.
Analysis of Output: The output file provides information on natural atomic charges, hybridization of orbitals, and donor-acceptor interactions, which are quantified by second-order perturbation theory analysis of the Fock matrix.
Visualizing Reactivity: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the logical relationships in reactivity analysis.
Computational analysis workflow for predicting molecular reactivity.
Comparative reactivity based on key computational descriptors.
Conclusion
The computational analysis reveals that 4-Bromo-3-ethoxy-5-methylisoxazole is a highly reactive isoxazole derivative. The presence of the bromo and ethoxy substituents significantly influences its electronic properties, leading to a smaller HOMO-LUMO gap and a distinct molecular electrostatic potential profile compared to simpler isoxazoles. These findings are crucial for predicting its behavior in synthetic transformations and for the rational design of new functional molecules. The methodologies and comparative data presented in this guide offer a solid foundation for further experimental and computational investigations into the rich chemistry of substituted isoxazoles.
evaluating the stability of 4-Bromo-3-ethoxy-5-methylisoxazole under different reaction conditions
A Comparative Guide to the Stability of 4-Bromo-3-ethoxy-5-methylisoxazole For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the stability of 4-Bromo-3-etho...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Stability of 4-Bromo-3-ethoxy-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the stability of 4-Bromo-3-ethoxy-5-methylisoxazole under various reaction conditions. Due to the limited availability of direct experimental data for this specific compound, this analysis draws upon established principles of isoxazole chemistry and data from structurally related analogues to predict its stability profile. We further compare its expected stability with that of 3,5-dimethylisoxazole and the highly stable pyridine ring to offer a broader perspective for drug development professionals.
Executive Summary
4-Bromo-3-ethoxy-5-methylisoxazole is a substituted isoxazole, a class of five-membered aromatic heterocycles. The stability of the isoxazole ring is influenced by its inherent chemical properties, primarily the weak N-O bond, and the nature of its substituents. The presence of a bromine atom at the 4-position, an ethoxy group at the 3-position, and a methyl group at the 5-position will modulate its reactivity and degradation profile under different stress conditions.
Based on analogous structures, 4-Bromo-3-ethoxy-5-methylisoxazole is expected to exhibit moderate stability. It is likely to be relatively stable under neutral and acidic conditions at ambient temperature. However, it is predicted to be susceptible to degradation under basic conditions, high temperatures, and upon exposure to UV light. The bromine atom at the C4 position offers a site for specific chemical reactions, such as cross-coupling, but may also influence the overall electron distribution and stability of the ring.
Comparative Stability Analysis
The following table summarizes the expected stability of 4-Bromo-3-ethoxy-5-methylisoxazole in comparison to 3,5-dimethylisoxazole and pyridine under various stress conditions. The data for the target compound is inferred from general isoxazole chemistry and related compounds.
Condition
4-Bromo-3-ethoxy-5-methylisoxazole (Inferred)
3,5-Dimethylisoxazole (Reference)
Pyridine (Reference)
Thermal Stability
Moderate. Likely to undergo decomposition at elevated temperatures, potentially initiated by the cleavage of the N-O bond.
Moderate. Pyrolysis leads to the formation of various rearrangement and decomposition products.
High. Thermally stable up to high temperatures.
pH Stability (Aqueous)
Acidic (pH < 4): Expected to be relatively stable. Neutral (pH 7): Expected to be stable. Basic (pH > 8): Susceptible to ring opening, with the rate of degradation increasing with pH.[1]
Acidic/Neutral: Generally stable. Basic: Can undergo ring cleavage under strong basic conditions.
Very high stability across a wide pH range.
Photochemical Stability
Low. The isoxazole ring is known to be labile under UV irradiation, leading to ring cleavage and rearrangement. The bromine atom may affect the photostability.
Low. Susceptible to photochemical rearrangement to oxazoles and other products.[2][3]
High. Generally photochemically stable.
Oxidative Stability
Moderate. The isoxazole ring can be susceptible to oxidation, potentially leading to ring cleavage.
Moderate. Can be oxidized under strong oxidizing conditions.
High. Resistant to oxidation under most conditions.
Reactivity towards Nucleophiles
The C4-Br bond is a potential site for nucleophilic substitution or cross-coupling reactions. The isoxazole ring itself can be susceptible to nucleophilic attack, especially under conditions that promote ring opening.
The isoxazole ring can react with strong nucleophiles.
Generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or N-oxidation.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 4-Bromo-3-ethoxy-5-methylisoxazole, a series of forced degradation studies should be conducted.[4][5][6][7] These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Hydrolytic Stability (pH Stress)
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Protocol:
Prepare stock solutions of 4-Bromo-3-ethoxy-5-methylisoxazole in a suitable organic solvent (e.g., acetonitrile or methanol).
Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).
Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL).
Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
Quench any ongoing reaction by diluting the aliquot in the mobile phase.
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[1]
Thermal Stability (Heat Stress)
Objective: To assess the stability of the compound when exposed to elevated temperatures.
Protocol:
Place a known amount of the solid compound in a controlled temperature environment (e.g., an oven).
Expose the sample to a range of temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
For solution stability, prepare a solution of the compound in a suitable solvent and incubate at elevated temperatures.
At various time intervals, remove samples and prepare them for analysis.
Analyze the samples using HPLC to determine the extent of degradation.
Photostability
Objective: To evaluate the stability of the compound upon exposure to light.
Protocol:
Expose a solution of the compound, as well as the solid compound, to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
A control sample should be protected from light to serve as a baseline.
Expose the samples for a specified duration or until a significant amount of degradation has occurred.
Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.
Oxidative Stability
Objective: To determine the susceptibility of the compound to oxidation.
Protocol:
Prepare a solution of the compound in a suitable solvent.
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
Incubate the mixture at room temperature or slightly elevated temperature.
Monitor the reaction over time by taking aliquots at different intervals.
Analyze the samples by HPLC to quantify the parent compound and any oxidation products.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the stability testing process and a potential degradation pathway for 4-Bromo-3-ethoxy-5-methylisoxazole.
Caption: Workflow for Forced Degradation Studies.
Caption: Inferred Degradation Pathway.
Conclusion and Recommendations
While 4-Bromo-3-ethoxy-5-methylisoxazole holds promise as a synthetic intermediate, its stability profile, particularly its susceptibility to basic hydrolysis and photodegradation, must be carefully considered during drug development. These potential liabilities necessitate thorough forced degradation studies to identify and characterize any degradants, which may have implications for the safety and efficacy of a final drug product.
For formulation development, it is recommended to maintain a pH in the acidic to neutral range and to protect the compound from light. The selection of excipients should also be made with care to avoid any that could create a basic microenvironment. Compared to more robust heterocyclic systems like pyridine, the isoxazole core of this molecule presents a greater stability challenge that requires diligent investigation and mitigation strategies.